Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXHEBJCBBMISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344505 | |
| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-89-9 | |
| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1,6-DIHYDRO-1-METHYL-6-OXO-3-PYRIDINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of a reliable and efficient synthesis pathway for this compound. The described methodology is a two-step process commencing with the N-methylation of commercially available 6-hydroxynicotinic acid, followed by a classical Fischer esterification to yield the target compound. This document furnishes detailed experimental protocols, tabulated quantitative data for all materials, and a visual representation of the synthetic route to ensure reproducibility and clarity for research and development applications.
Overall Synthesis Pathway
The synthesis is achieved via a straightforward two-step sequence. The first step involves the selective N-methylation of the pyridone ring of 6-hydroxynicotinic acid. The resulting intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is then subjected to esterification to afford the final product.
Data Presentation
Quantitative data and physical properties for the key compounds in the synthesis are summarized below for easy reference and comparison.
Table 1: Physical and Chemical Properties of Compounds
| Compound Name | Starting Material | Intermediate | Final Product |
| IUPAC Name | 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Methyl 1-methyl-6-oxopyridine-3-carboxylate[] |
| CAS Number | 5006-66-6 | 3719-45-7 | 6375-89-9[][2] |
| Molecular Formula | C₆H₅NO₃ | C₇H₇NO₃ | C₈H₉NO₃[] |
| Molecular Weight ( g/mol ) | 139.11 | 153.14 | 167.16[] |
| Physical Form | Solid | Solid | Solid |
| Melting Point (°C) | >300 | 240-245 | Not specified |
| Characterization Data | Commercially Available | ¹H NMR data available[3] | NMR, HPLC, LC-MS data available[4] |
Experimental Protocols
The following sections provide detailed methodologies for the two key transformations in the synthesis pathway.
Step 1: N-Methylation of 6-Hydroxynicotinic Acid
This procedure details the synthesis of the intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, via direct methylation. The reaction utilizes a strong base to deprotonate the pyridone nitrogen, followed by nucleophilic attack on the methylating agent.
Experimental Workflow
Protocol:
-
Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous methanol.
-
Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) is carefully added portion-wise to the stirred methanol at room temperature.
-
Substrate Addition: 6-Hydroxynicotinic acid (1.0 eq) is added to the suspension.
-
Heating: The reaction mixture is heated to 60°C and stirred for 30 minutes to ensure complete formation of the sodium salt.
-
Methylation: Methyl iodide (CH₃I, 4.0 eq) is added dropwise via a syringe. The reaction mixture is then stirred overnight at 60°C.
-
Work-up: The mixture is cooled to room temperature. A basic solution (e.g., 2N NaOH) is added to hydrolyze any ester formed in situ. The solvent is evaporated under reduced pressure.
-
Acidification & Isolation: The residue is dissolved in water and acidified to a pH of approximately 3-4 with 2N hydrochloric acid (HCl), resulting in the precipitation of a solid.
-
Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Step 2: Fischer Esterification of the Carboxylic Acid Intermediate
This protocol describes the conversion of the carboxylic acid intermediate to the final methyl ester product. The reaction is an acid-catalyzed equilibrium process driven to completion by using a large excess of the alcohol reactant.
Protocol:
-
Reaction Setup: The intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq), is dissolved in a large excess of anhydrous methanol, which serves as both a reagent and a solvent.
-
Catalyst Addition: Concentrated sulfuric acid (H₂SO₄, ~5% v/v) is cautiously added as a catalyst.
-
Reflux: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, the reaction is carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
References
Technical Guide: Physicochemical Properties and Structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 67367-27-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, identified by the CAS number 67367-27-5. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering readily accessible data on its structural and physicochemical characteristics. The 2-pyridone scaffold, a core component of this molecule, is a recognized "privileged structure" in medicinal chemistry, known to be present in numerous biologically active compounds. While specific biological data for this particular compound is not extensively available in the public domain, the information presented herein provides a critical starting point for further investigation and application in drug discovery and development programs.
Chemical Structure and Identification
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a pyridone ring system. The structural identifiers and key molecular information are summarized in the table below.
| Identifier | Value |
| CAS Number | 67367-27-5 |
| IUPAC Name | methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate[1] |
| Molecular Formula | C₈H₉NO₃[2] |
| Molecular Weight | 167.16 g/mol [2] |
| Canonical SMILES | COC(=O)C1=CC=CN(C1=O)C |
| InChI | InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3 |
| InChIKey | DVGKWXGXINLTKR-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the known and computed physicochemical properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is provided below. It is important to note that while some experimental data is available from commercial suppliers, other values are based on computational models.
| Property | Value | Source |
| Physical State | Solid | Commercial Suppliers |
| Purity | >97% | Commercial Suppliers |
| Storage Temperature | Room Temperature | Commercial Suppliers |
| Computed XLogP3 | 0.4 | PubChem |
| Computed Hydrogen Bond Donor Count | 0 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |
| Computed Rotatable Bond Count | 2 | PubChem |
| Computed Exact Mass | 167.058244192 | PubChem |
| Computed Monoisotopic Mass | 167.058244192 | PubChem |
| Computed Topological Polar Surface Area | 49.9 Ų | PubChem |
| Computed Heavy Atom Count | 12 | PubChem |
Spectroscopic Data
While detailed spectral data from primary literature is limited, commercial suppliers indicate that standard analytical techniques are used for quality control. These typically include:
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Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Mass Spectrometry (MS)
-
Ultraviolet-Visible Spectroscopy (UV-Vis)
-
Fourier-Transform Infrared Spectroscopy (FTIR)
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Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)
Researchers procuring this compound can typically request a Certificate of Analysis (CoA) which may contain specific spectral data from the supplier.
Synthesis and Experimental Protocols
A general synthetic approach for related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of an aminomethylene derivative of Meldrum's acid with active methylene nitriles.[3]
General Synthetic Workflow for 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
Caption: General synthesis of 2-oxo-1,2-dihydropyridine derivatives.
Biological Activity and Signaling Pathways
There is currently a lack of specific biological activity data and identified signaling pathway interactions for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in the reviewed literature. However, the 2-pyridone structural motif is a well-established pharmacophore found in a wide array of biologically active molecules. Derivatives of 2-pyridone have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
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Anticancer
-
Antibacterial
-
Antifungal
-
Anti-inflammatory
-
Antiviral
The diverse biological activities of this class of compounds make Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate a molecule of interest for further screening and investigation in various therapeutic areas.
Hypothetical Drug Discovery Workflow
Caption: A potential workflow for evaluating the biological activity of the title compound.
Conclusion
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a readily available chemical entity with a structural framework that suggests potential for biological activity. This guide has compiled the currently available structural and physicochemical data to aid researchers in their investigations. The significant knowledge gap regarding its specific biological functions and detailed synthetic protocols highlights an opportunity for further research. Future studies should focus on elucidating its biological targets and mechanisms of action, as well as optimizing its synthesis, to fully explore its potential in drug discovery and development.
References
The Dawn of a New Therapeutic Class: A Technical History of Dihydropyridine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of dihydropyridine (DHP) carboxylates, a class of organic compounds that revolutionized the management of cardiovascular diseases. From their humble beginnings in the late 19th century to their development into blockbuster drugs, this document provides a comprehensive overview of the key scientific milestones, experimental protocols, and structure-activity relationships that defined this important class of therapeutics.
The Genesis: Hantzsch's Pyridine Synthesis
The story of dihydropyridines begins not in a pharmaceutical laboratory, but in the realm of fundamental organic chemistry. In 1882, the German chemist Arthur Hantzsch reported a novel one-pot multicomponent reaction for the synthesis of 1,4-dihydropyridine derivatives.[1] This reaction, now famously known as the Hantzsch pyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or an ammonium salt.[1][2] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[2]
The Hantzsch synthesis is renowned for its simplicity and efficiency in creating a diverse range of substituted dihydropyridine rings.[3] The general reaction is as follows:
References
An In-Depth Technical Guide to Methyl 1-methyl-2-oxopyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1-methyl-2-oxopyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, a potential synthetic pathway, and key analytical data.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name Methyl 1-methyl-2-oxopyridine-3-carboxylate is a substituted pyridinone derivative. It is also known by several synonyms, which are listed in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | Methyl 1-methyl-2-oxopyridine-3-carboxylate |
| Systematic Name | Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |
| CAS Number | 67367-27-5[1] |
| PubChem CID | 819366[1] |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| SMILES String | COC(=O)c1c(=O)n(C)ccc1[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Not specified (likely a solid) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Synthesis and Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate is not explicitly detailed in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds. The most probable method involves the methylation of its carboxylic acid precursor, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
A general procedure for the esterification of a similar pyridone carboxylic acid involves the use of a methylating agent in the presence of a base. For instance, the synthesis of Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is achieved by reacting the corresponding carboxylic acid with methyl iodide and potassium carbonate in dimethylformamide (DMF).
Proposed Experimental Protocol for the Synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate:
-
Reactants:
-
1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature.
-
Add methyl iodide to the suspension.
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Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2.5 days, as in a similar synthesis).
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., a mixture of hexanes and ether).
-
Combine the organic phases, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure Methyl 1-methyl-2-oxopyridine-3-carboxylate.
-
It is important to note that this is a generalized protocol and would require optimization for this specific transformation.
Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 1-methyl-2-oxopyridine-3-carboxylate is not currently available in the cited literature. However, based on its structure, the expected spectroscopic characteristics can be predicted.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the N-methyl protons, the O-methyl protons of the ester group, and the protons on the pyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbons (amide and ester), the carbons of the pyridine ring, and the methyl carbons. |
| FTIR | Characteristic absorption bands for the C=O stretching vibrations of the amide and ester functional groups, as well as C-N and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ). |
Commercial suppliers indicate that the compound is analyzed by methods including LCMS, GCMS, HPLC, GC, MS, UV-VIS, FTIR, and NMR, suggesting that such data can be obtained upon request from these sources.[1]
Logical Relationships in Synthesis
The synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate can be visualized as a straightforward esterification reaction. The logical workflow is depicted in the following diagram.
Caption: Proposed synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate.
References
The Diverse Biological Activities of N-Methyl Pyridone Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the therapeutic potential of N-methyl pyridone derivatives, detailing their anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory activities. This guide provides a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways to support researchers and drug development professionals in this promising area of medicinal chemistry.
The N-methyl pyridone scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, ranging from potent and selective enzyme inhibition to broad-spectrum antimicrobial and anticancer activities. This technical guide synthesizes key findings in the field, presenting quantitative biological data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development.
Anti-inflammatory Activity
N-methyl-2-pyrrolidone (NMP), a related cyclic lactam, has been identified as a bioactive anti-inflammatory agent. Its mechanism of action involves the modulation of key inflammatory signaling pathways, offering potential therapeutic avenues for diseases such as atherosclerosis.[1][2]
Key Signaling Pathways in Anti-inflammatory Action
1. Krüppel-like Factor 2 (KLF2) Activation: NMP has been shown to increase the expression of the transcription factor KLF2.[1][2] KLF2 is a critical regulator of endothelial homeostasis and possesses anti-inflammatory properties. Its induction by NMP leads to the suppression of pro-inflammatory cytokines and adhesion molecules, thereby reducing the inflammatory response.[1][2] The precise upstream mechanism by which NMP induces KLF2 is an area of ongoing investigation but may involve pathways sensitive to cellular stress or metabolic changes.
References
Dihydropyridine Compounds: A Technical Guide to Therapeutic Targets and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridine (DHP) derivatives are a well-established class of organic compounds, most famously recognized for their role as L-type voltage-gated calcium channel (L-VGCC) blockers in the treatment of cardiovascular diseases.[1][2] However, extensive research has unveiled a broader therapeutic potential for this versatile scaffold, with emerging applications in oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth exploration of the established and novel therapeutic targets of dihydropyridine compounds, complete with detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key signaling pathways to aid in future drug discovery and development efforts.
Core Therapeutic Targets and Mechanisms of Action
The biological activity of dihydropyridine derivatives is diverse, stemming from their ability to interact with a range of molecular targets. While L-type calcium channels remain the primary target for classical DHPs, subtle structural modifications can significantly alter their pharmacological profile, redirecting their activity towards other ion channels, enzymes, and transporters.
Voltage-Gated Calcium Channels (VGCCs): The Primary Target
Dihydropyridines are renowned for their high affinity and specificity for L-type voltage-gated calcium channels, which are crucial for regulating intracellular calcium concentration and, consequently, a multitude of physiological processes.[3] Newer generations of DHPs have also demonstrated activity against N-type calcium channels.[4][5]
a) L-Type Voltage-Gated Calcium Channels (L-VGCCs)
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Mechanism of Action: Dihydropyridines bind to the α1 subunit of the L-type calcium channel, stabilizing the channel in a closed or inactivated state.[3][6] This allosteric modulation inhibits the influx of extracellular calcium into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. In cardiac muscle, this effect reduces contractility.[7] The binding is voltage-dependent, with higher affinity for depolarized (inactivated) channels.
-
Therapeutic Relevance: This mechanism is the cornerstone of their use as antihypertensive and antianginal agents.[6]
b) N-Type Voltage-Gated Calcium Channels (N-VGCCs)
-
Mechanism of Action: Certain dihydropyridine derivatives, such as cilnidipine, exhibit a dual-blocking effect on both L-type and N-type calcium channels.[4][5] N-type channels are primarily located in neuronal tissues and are involved in neurotransmitter release. By inhibiting N-type channels, these DHPs can suppress sympathetic nerve activity.
-
Therapeutic Relevance: The dual L/N-type calcium channel blockade offers a unique therapeutic advantage, particularly in managing hypertension with a reduced incidence of reflex tachycardia.[5]
Quantitative Data: Dihydropyridine Activity on Voltage-Gated Calcium Channels
| Compound | Channel Type | Assay Type | Species | IC50 / Ki | Reference |
| Nifedipine | L-type | Radioligand Binding | Rat Brain | Ki: 0.43 µM | [8] |
| Amlodipine | L-type | Intracellular Ca²⁺ | Rat Aortic Smooth Muscle Cells | IC50: 0.45 µg/ml | [9] |
| Cilnidipine | L-type | Patch Clamp | Rat Cardiac Myocytes | IC50: 17 µM | [5] |
| Cilnidipine | N-type | Patch Clamp | Rat Sympathetic Neurons | IC50: ~3-30 µM | [5] |
| Compound 5a | L-type | Intracellular Ca²⁺ | Rat Aortic Smooth Muscle Cells | IC50: 0.18 µg/ml | [9] |
| Compound 5e | L-type | Intracellular Ca²⁺ | Rat Aortic Smooth Muscle Cells | IC50: 0.25 µg/ml | [9] |
Signaling Pathway: DHP-Mediated Vasodilation
P-glycoprotein (P-gp): Reversing Multidrug Resistance in Cancer
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide array of xenobiotics, including many chemotherapeutic drugs, from cancer cells. This is a major mechanism of multidrug resistance (MDR) in cancer.
-
Mechanism of Action: Several dihydropyridine derivatives have been shown to inhibit P-gp function.[10][11] They are thought to act as competitive or non-competitive inhibitors, binding to the transporter and preventing the efflux of anticancer drugs. This leads to an increased intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.
-
Therapeutic Relevance: DHP-based P-gp inhibitors are being investigated as chemosensitizers to be used in combination with conventional cancer therapies to overcome MDR.[10]
Quantitative Data: Dihydropyridine Activity on P-glycoprotein
| Compound | P-gp Substrate | Cell Line | IC50 | Reference |
| Manidipine | Daunorubicin | LLC-GA5-COL150 | 4.6 µM | [1] |
| Barnidipine | Daunorubicin | LLC-GA5-COL150 | 8.6 µM | [1] |
| Benidipine | Daunorubicin | LLC-GA5-COL150 | 9.5 µM | [1] |
| Nicardipine | Daunorubicin | LLC-GA5-COL150 | 17.5 µM | [1] |
| Amlodipine | Daunorubicin | LLC-GA5-COL150 | 22.0 µM | [1] |
| Nitrendipine | Rhodamine 123 | MCF7R | 250.5 µM | [12] |
| Felodipine | Rhodamine 123 | MCF7R | 30.3-fold variability | [12] |
Signaling Pathway: DHP-Mediated Reversal of P-gp Efflux
Glycogen Synthase Kinase-3β (GSK-3β): A Target in Neurodegenerative Diseases
GSK-3β is a serine/threonine kinase implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease. Overactivity of GSK-3β contributes to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, and is also involved in neuroinflammation.[13]
-
Mechanism of Action: Certain dihydropyridine derivatives have been identified as inhibitors of GSK-3β.[13] By inhibiting GSK-3β, these compounds can reduce tau hyperphosphorylation and modulate inflammatory pathways, offering a neuroprotective effect. The Wnt/β-catenin signaling pathway, a critical regulator of neuronal survival, is also modulated by GSK-3β, and its inhibition by DHPs can lead to the stabilization of β-catenin and the transcription of pro-survival genes.[14][15][16][17][18]
-
Therapeutic Relevance: Dihydropyridines with GSK-3β inhibitory activity are promising candidates for the development of disease-modifying therapies for Alzheimer's disease and other tauopathies.[13]
Signaling Pathway: Neuroprotective Effects of DHPs via GSK-3β Inhibition
Other Emerging Therapeutic Targets
The therapeutic landscape of dihydropyridines continues to expand as new targets are identified.
-
SIRT3: Some novel 1,4-dihydropyridines have been found to be specific activators of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[4][19][20] SIRT3 plays a role in regulating mitochondrial function and metabolism, and its activation has shown anti-cancer effects by impairing cancer cell viability and downregulating hypoxia-induced targets.[4][19]
-
Antimicrobial Targets: Dihydropyridine derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi.[8][21][22] The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymes. For example, some DHPs target the essential response regulator HsrA in Helicobacter pylori.
-
Anticancer Mechanisms: Beyond P-gp inhibition, certain DHPs exhibit direct cytotoxic effects on cancer cells.[23][24][25][26] The proposed mechanisms involve the induction of apoptosis through various signaling pathways, including the modulation of Bcl-2 family proteins and activation of caspases.[7][27][28]
Quantitative Data: Anticancer and Antimicrobial Activities of Dihydropyridines
| Compound | Target/Cell Line | Activity Type | Value | Reference |
| Compound 4 | E. coli | MIC | 8 µg/mL | [22] |
| Compound 4 | P. aeruginosa | MIC | 0.5 µg/mL | [22] |
| Compound 4 | C. albicans | MIC | 4 µg/mL | [22] |
| Compound 4 | HepG2 (Liver Cancer) | TGI | 15.3 µM | [22] |
| Compound 4 | HeLa (Cervical Cancer) | TGI | 20.1 µM | [22] |
| Compound 4 | MCF-7 (Breast Cancer) | TGI | 17.1 µM | [22] |
| Derivative 33 | M. smegmatis | MIC | 9 µg/mL | [21] |
| Derivative 33 | S. aureus | MIC | 25 µg/mL | [21] |
| Derivative 33 | E. coli | MIC | 100 µg/mL | [21] |
Experimental Protocols for Target Validation and Compound Characterization
Reproducible and robust experimental methodologies are critical for the evaluation of dihydropyridine compounds and the validation of their therapeutic targets.
Whole-Cell Patch Clamp for Ion Channel Modulation
This electrophysiological technique allows for the direct measurement of ion currents through voltage-gated calcium channels in living cells, providing a functional assessment of channel blockade.
-
Objective: To determine the IC50 value of a dihydropyridine compound for L-type or N-type calcium channels.
-
Methodology:
-
Cell Culture: Culture cells expressing the target calcium channel (e.g., HEK293 cells stably expressing the channel subunits, or primary cells like cardiomyocytes or neurons) on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply a series of depolarizing voltage steps to elicit calcium currents.
-
Drug Application: Perfuse the cell with increasing concentrations of the dihydropyridine compound and record the resulting inhibition of the calcium current.
-
Data Analysis: Measure the peak current at each drug concentration and plot the percentage of inhibition against the drug concentration to determine the IC50 value.[17][25][29][30][31]
-
Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition
This cell-based fluorescence assay is a common method to screen for inhibitors of P-glycoprotein.
-
Objective: To determine the IC50 value of a dihydropyridine compound for P-gp inhibition.
-
Methodology:
-
Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental sensitive cell line (e.g., MCF-7).
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the dihydropyridine compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Rhodamine 123 Loading: Add the fluorescent P-gp substrate, Rhodamine 123, to the cell suspension and incubate to allow for cellular uptake.
-
Efflux Period: Pellet the cells and resuspend in a fresh buffer without Rhodamine 123 to allow for P-gp-mediated efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. P-gp inhibitors will block the efflux of Rhodamine 123, resulting in higher intracellular fluorescence.
-
Data Analysis: Calculate the mean fluorescence intensity for each condition and determine the IC50 value of the dihydropyridine compound.[10][12][32][33][34][35]
-
In Vitro Kinase Assay for GSK-3β Inhibition
This biochemical assay measures the enzymatic activity of GSK-3β and is used to identify and characterize inhibitors.
-
Objective: To determine the IC50 value of a dihydropyridine compound for GSK-3β.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a specific GSK-3β substrate peptide.
-
Inhibitor Preparation: Prepare serial dilutions of the dihydropyridine compound.
-
Kinase Reaction: In a microplate, combine the reaction buffer, purified recombinant GSK-3β enzyme, and the dihydropyridine compound at various concentrations.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity), often through a luminescence-based method (e.g., ADP-Glo™).[20][27][36][37]
-
Data Analysis: Measure the luminescence signal and calculate the percentage of GSK-3β inhibition for each compound concentration to determine the IC50 value.
-
SIRT3 Activity Assay
This is a fluorometric assay to screen for activators or inhibitors of SIRT3.
-
Objective: To determine the effect of a dihydropyridine compound on SIRT3 deacetylase activity.
-
Methodology:
-
Reagent Preparation: Prepare an assay buffer, a fluorogenic SIRT3 substrate peptide, and NAD+.
-
Compound Preparation: Prepare serial dilutions of the dihydropyridine compound.
-
Deacetylase Reaction: In a microplate, combine the assay buffer, substrate, NAD+, purified recombinant SIRT3 enzyme, and the dihydropyridine compound.
-
Incubation: Incubate the plate to allow the deacetylation reaction to occur.
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of activation or inhibition of SIRT3 activity relative to a control.[38]
-
Conclusion and Future Directions
The dihydropyridine scaffold has proven to be a remarkably versatile platform for drug discovery, extending far beyond its initial application as a cardiovascular therapeutic. The ability to modulate a diverse range of biological targets through strategic chemical modifications underscores the ongoing potential of this privileged structure. Future research should focus on elucidating the precise molecular mechanisms underlying the non-calcium channel-related activities of dihydropyridines and optimizing their selectivity for these novel targets. A deeper understanding of the structure-activity relationships for each target will be paramount in designing next-generation dihydropyridine-based therapeutics with enhanced efficacy and reduced off-target effects. The continued exploration of this chemical space holds significant promise for the development of innovative treatments for a wide spectrum of diseases.
References
- 1. Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacological Modulation of the Wnt/β-Catenin Pathway Inhibits Proliferation and Promotes Differentiation of Long-Lived Memory CD4+ T Cells in Antiretroviral Therapy-Suppressed Simian Immunodeficiency Virus-Infected Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological Modulation of the Wnt/β-Catenin Pathway Inhibits Proliferation and Promotes Differentiation of Long-Lived Memory CD4+ T Cells in Antiretroviral Therapy-Suppressed Simian Immunodeficiency Virus-Infected Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scialert.net [scialert.net]
- 23. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines | MDPI [mdpi.com]
- 24. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pharmacological Activation of SIRT3 Modulates the Response of Cancer Cells to Acidic pH [mdpi.com]
- 31. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. apexbt.com [apexbt.com]
- 35. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
In Silico Modeling of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and its core structure, the pyridone ring, are of significant interest in medicinal chemistry. The parent carboxylic acid, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of Activator Protein-1 (AP-1) and has shown potential in downregulating COX-2 expression, suggesting anti-inflammatory properties.[1][2] This technical guide outlines a comprehensive in silico modeling workflow for this compound, providing a framework for the computational assessment of this and similar pyridone derivatives in drug discovery. The methodologies detailed herein are based on established computational techniques applied to pyridine and pyrimidine-based compounds.[3][4][5]
Introduction: The Therapeutic Potential of Pyridone Scaffolds
The 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate scaffold is a key pharmacophore in various biologically active compounds. Its parent carboxylic acid, found in Cordyceps bassiana, demonstrates notable anti-inflammatory activity by inhibiting the AP-1 signaling pathway and subsequently reducing the expression of cyclooxygenase-2 (COX-2).[1][2] This mechanism of action makes it a compelling candidate for further investigation in inflammatory conditions such as atopic dermatitis.[1] In silico modeling provides a rapid and cost-effective approach to explore the therapeutic potential of its methyl ester derivative, predict its pharmacokinetic properties, and guide further experimental studies.
Physicochemical and Biological Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity |
| N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | 1007-18-7 | C7H8N2O2 | 152.15 | Not specified |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Not available | C7H7NO3 | 153.14 | AP-1 inhibitor, downregulates COX-2 expression[1] |
In Silico Modeling Workflow
The following sections detail a standard computational workflow for the characterization of this compound.
Ligand Preparation
The initial step involves generating a 3D structure of the molecule. This can be accomplished using chemical drawing software (e.g., ChemDraw, MarvinSketch) followed by energy minimization using a suitable force field (e.g., MMFF94).
Target Identification and Protein Preparation
Based on the known activity of the parent carboxylic acid, a relevant biological target for in silico studies is COX-2. The 3D crystal structure of COX-2 can be obtained from the Protein Data Bank (PDB). Protein preparation involves removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can elucidate the binding mode and estimate the binding affinity.
Experimental Protocol: Molecular Docking
-
Software: AutoDock Vina, Glide, or similar.
-
Receptor Preparation: Load the prepared COX-2 protein structure.
-
Grid Generation: Define a docking grid box encompassing the active site of COX-2.
-
Ligand Docking: Dock the prepared 3D structure of this compound into the defined grid.
-
Analysis: Analyze the resulting docking poses and scoring functions to identify the most favorable binding mode and estimate the binding energy.
ADME-T Prediction
In silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
Experimental Protocol: ADME-T Prediction
-
Software: SwissADME, QikProp, or similar web-based or standalone tools.
-
Input: Provide the SMILES string or 3D structure of the molecule.
-
Analysis: Evaluate parameters such as molecular weight, logP (lipophilicity), water solubility, and potential for toxicity. For instance, adherence to Lipinski's Rule of Five is a common indicator of drug-likeness.
Visualizations
General In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, applicable to the analysis of this compound.
Caption: A general workflow for in silico drug discovery.
AP-1 Signaling Pathway Inhibition
This diagram illustrates the putative mechanism of action of the parent compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Caption: Inhibition of the AP-1 signaling pathway.
Conclusion
While experimental data on the in silico modeling of this compound is limited, this guide provides a robust framework for its computational evaluation. By leveraging established methodologies in molecular docking and ADME-T prediction, researchers can gain valuable insights into its potential as a therapeutic agent, particularly in the context of inflammation. The outlined workflow serves as a foundational strategy for the rational design and development of novel pyridone-based drug candidates. Further experimental validation is essential to confirm the computational predictions and fully elucidate the therapeutic utility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 美国GlpBio - 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Cas# 3719-45-7 [glpbio.cn]
- 3. Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyridinone Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyridinone carboxylates, a scaffold of significant interest in medicinal chemistry. Understanding these properties is crucial for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles. This document details experimental protocols for determining key physicochemical parameters, presents available quantitative data, and visualizes relevant biological pathways to aid in drug design and development.
Core Physicochemical Properties of Substituted Pyridinone Carboxylates
The physicochemical properties of substituted pyridinone carboxylates can be finely tuned through substituent modifications, impacting their polarity, lipophilicity, and hydrogen bonding capabilities. These adjustments are critical for improving interactions with biological targets and enhancing bioavailability.[1]
Data Presentation
Table 1: Physicochemical Properties of Representative Pyridinone Carboxylic Acid Derivatives
| Compound Name | Structure | Melting Point (°C) | Solubility | pKa | logP/logD |
| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | >300 | Data not available | Data not available | Data not available | |
| 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | >300 | Data not available | Data not available | -0.5 (calculated)[2] | |
| 1-Benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 199-200[3] | Data not available | Data not available | Data not available | |
| 5-(2-Hydroxybenzoyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 207-209[3] | Data not available | Data not available | Data not available | |
| 1-(4-Fluorobenzyl)-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 215-216[3] | Data not available | Data not available | Data not available | |
| N(1)-methyl-2-pyridone-5-carboxylic acid | Data not available | Data not available | Data not available | -0.4 (calculated)[4] |
Note: The lack of comprehensive, publicly available data for a homologous series necessitates the compilation of information from various sources. The presented data serves as a representative illustration.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer solution) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials:
-
Substituted pyridinone carboxylate compound
-
Purified water or relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringes and filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of the crystalline substituted pyridinone carboxylate to a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the solvent (e.g., 2 mL of purified water or buffer) to the vial.
-
Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe, and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometric method.
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of Ionization Constant (pKa) by Potentiometric Titration
Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[9][10][11][12]
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting pH titration curve, often as the pH at the half-equivalence point.
Materials:
-
Substituted pyridinone carboxylate compound
-
Calibrated pH meter with a combination pH electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Nitrogen gas for purging
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Accurately weigh a sample of the substituted pyridinone carboxylate and dissolve it in a known volume of purified water to a concentration of approximately 1 mM.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
If the compound is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with the standardized HCl solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value and the volume of titrant added at each step.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
-
For improved accuracy, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).
-
Perform at least three replicate titrations to ensure reproducibility.
Determination of Lipophilicity (logP/logD) by HPLC-based Method
HPLC-based methods offer a rapid and efficient alternative to the traditional shake-flask method for determining lipophilicity, requiring smaller sample quantities.[13][14][15][16][17]
Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values. The logP of the test compound is then determined from its retention time using this calibration.
Materials:
-
Substituted pyridinone carboxylate compound
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column
-
A series of standard compounds with a range of known logP values
-
Mobile phase: a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH for logD determination)
-
Autosampler vials
Procedure:
-
Prepare stock solutions of the test compound and the standard compounds in a suitable solvent (e.g., methanol).
-
Set up an isocratic HPLC method with a defined mobile phase composition (e.g., 60:40 methanol:water). The mobile phase should be buffered to a specific pH (e.g., 7.4) for logD determination.
-
Inject the standard compounds and record their retention times.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.
-
Inject the substituted pyridinone carboxylate test compound and record its retention time.
-
Calculate the log(k') for the test compound.
-
Determine the logP (or logD) of the test compound by interpolating its log(k') value on the calibration curve.
Relevant Signaling Pathways
Substituted pyridinone carboxylates have been shown to target several key enzymes involved in cellular signaling pathways, making them attractive candidates for the development of therapeutics for various diseases, including cancer.[1]
Met Kinase Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and morphogenesis.[18][19][20][21][22][23][24] Aberrant activation of the HGF/c-Met pathway is implicated in tumorigenesis and metastasis. Pyridinone-based compounds have been investigated as inhibitors of Met kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. N(1)-methyl-2-pyridone-5-carboxylic acid | C7H7NO3 | CID 592704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | C7H6N2O2 | CID 79516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 1,6-Dihydropyridine-3-carboxylates: Methods, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,6-dihydropyridine-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic applications, acting as calcium channel blockers, anti-hypertensive agents, and displaying potential in the treatment of other diseases. The precise arrangement of substituents and the stereochemistry of these molecules are often crucial for their pharmacological activity. This technical guide provides an in-depth review of the key synthetic methods for accessing 1,6-dihydropyridine-3-carboxylates, with a focus on modern, efficient, and stereoselective approaches.
Key Synthesis Methods
The synthesis of 1,6-dihydropyridine-3-carboxylates can be broadly categorized into classical multicomponent reactions and modern catalytic dearomatization strategies. While the traditional Hantzsch synthesis is renowned for producing 1,4-dihydropyridines, its modifications and newer methodologies have enabled the selective synthesis of the 1,6-isomer.
Rhodium-Catalyzed Asymmetric Dearomatization of Pyridinium Salts
A highly effective and enantioselective method for the synthesis of 1,6-dihydropyridines involves the rhodium-catalyzed dearomatization of pyridinium salts with nucleophiles such as boronic acids. This strategy allows for the construction of fully substituted stereogenic centers at the C6 position with high levels of stereocontrol. The reaction typically employs a chiral phosphine ligand, such as (R)-BINAP, to induce asymmetry.
The dearomatization of electron-deficient pyridines is an attractive approach due to the wide availability of pyridine starting materials. The initial dearomatization yields dihydropyridines with two double bonds that can be further functionalized in a diastereoselective manner to produce highly substituted tetrahydropyridines and piperidines.
The catalytic cycle is proposed to involve the following key steps:
-
Transmetalation: The boronic acid transfers its organic group to the rhodium(I) catalyst.
-
Oxidative Addition: The resulting organorhodium species undergoes oxidative addition to the pyridinium salt.
-
Reductive Elimination: Reductive elimination from the rhodium(III) intermediate forms the C-C bond and regenerates the rhodium(I) catalyst.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that typically yields 1,4-dihydropyridines. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. While the direct synthesis of 1,6-dihydropyridine-3-carboxylates via the Hantzsch reaction is not the primary outcome, modifications and specific reaction conditions can influence the regioselectivity. However, for the specific synthesis of the 1,6-isomer, other methods are generally more reliable.
The mechanism proceeds through the formation of a Knoevenagel condensation product and an enamine, which then condense and cyclize to form the dihydropyridine ring.
Organocatalytic Asymmetric Synthesis
The use of chiral organocatalysts provides a metal-free approach to the enantioselective synthesis of dihydropyridines. Cinchona alkaloids and their derivatives, as well as chiral phosphoric acids, have been successfully employed to catalyze the asymmetric synthesis of 1,4-dihydropyridines, and these principles can be extended to the synthesis of 1,6-isomers. These reactions often proceed through the activation of one of the components via hydrogen bonding or the formation of chiral intermediates.
For instance, a chiral Brønsted acid can activate an α,β-unsaturated imine towards nucleophilic attack by a β-ketoester, leading to the formation of a chiral dihydropyridine.
Lewis Acid-Catalyzed Annulation
Recent advancements have introduced Lewis acid-catalyzed annulation reactions for the synthesis of 1,6-dihydropyridine derivatives. For example, the annulation of propargylic alcohols with (E)-3-amino-3-phenylacrylonitriles, catalyzed by a Lewis acid, provides access to 1,6-dihydropyridine-3-carbonitrile derivatives. While this method yields a carbonitrile instead of a carboxylate at the 3-position, the nitrile group can potentially be hydrolyzed to the corresponding carboxylic acid, making this a relevant synthetic route.
Data Presentation: Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Key Features | Typical Yields | Enantioselectivity (ee) | Reference |
| Rhodium-Catalyzed Dearomatization | Rh(cod)₂BF₄ / (R)-BINAP, Boronic Acids | High enantioselectivity, broad substrate scope, forms C-C bonds. | 70-95% | >90% | , |
| Hantzsch Synthesis (Modified) | Various catalysts (e.g., boric acid, iodine) | Classical, multicomponent, typically forms 1,4-isomers. | 60-90% | Racemic (typically) | , |
| Organocatalytic Synthesis | Chiral Phosphoric Acids, Cinchona Alkaloid Derivatives | Metal-free, environmentally benign, good to excellent enantioselectivity. | 50-90% | 80-99% | , |
| Lewis Acid-Catalyzed Annulation | Lewis Acids (e.g., Bi(OTf)₃) | Access to 3-carbonitrile derivatives, potential for further conversion. | 60-85% | Not reported |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Dearomatization of N-Alkyl Pyridinium Salts[3]
To a solution of the N-alkyl pyridinium salt (1.0 equiv) in a mixture of dioxane and water (e.g., 10:1 v/v) is added the arylboronic acid (1.5-2.0 equiv). To this mixture, a pre-mixed solution of the rhodium precursor (e.g., Rh(cod)₂BF₄, 5 mol%) and the chiral ligand (e.g., (R)-BINAP, 5.5 mol%) in dioxane is added. A base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., argon or nitrogen). After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,6-dihydropyridine-3-carboxylate.
General Procedure for Hantzsch Dihydropyridine Synthesis[10]
A mixture of an aldehyde (1.0 equiv), a β-ketoester (2.0 equiv), and a source of ammonia (e.g., ammonium acetate, 1.1 equiv) in a suitable solvent (e.g., ethanol or isopropanol) is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid product is washed with cold solvent and dried under vacuum to afford the dihydropyridine derivative. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Organocatalytic Asymmetric Synthesis[6]
To a solution of the α,β-unsaturated imine (1.0 equiv) and the β-ketoester (1.2 equiv) in a suitable solvent (e.g., toluene or dichloromethane) at a specific temperature (e.g., -20 °C to room temperature) is added the chiral organocatalyst (e.g., a chiral phosphoric acid, 5-10 mol%). The reaction mixture is stirred for a specified period (e.g., 24-72 hours) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched dihydropyridine.
This guide provides a foundational understanding of the primary methods used to synthesize 1,6-dihydropyridine-3-carboxylates. For specific applications, researchers should consult the primary literature for detailed optimization of reaction conditions for their particular substrates. The continued development of novel catalytic systems promises to further enhance the efficiency and selectivity of these important synthetic transformations.
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through the N-methylation of the commercially available precursor, Methyl 6-hydroxynicotinate. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Pyridinone structures are prevalent in a wide array of biologically active compounds and natural products. Specifically, 1-substituted-6-oxo-1,6-dihydropyridine-3-carboxylates are key intermediates in the synthesis of various pharmaceutical agents. The title compound, this compound, serves as a crucial building block for the development of novel therapeutics. This protocol outlines a straightforward and efficient method for its preparation.
Synthesis of this compound
The synthesis of the target compound is achieved via the N-methylation of Methyl 6-hydroxynicotinate. The tautomeric nature of the starting material (existing as both 6-hydroxypyridine and 6-pyridone) can lead to a mixture of N- and O-alkylated products. The choice of base and solvent is crucial to favor the desired N-alkylation.
Reaction Scheme:
Experimental Protocol
Materials:
-
Methyl 6-hydroxynicotinate (CAS: 66171-50-4)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Methyl 6-hydroxynicotinate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | Methyl 6-hydroxynicotinate |
| Methylating Agent | Methyl iodide |
| Base | Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (by NMR) | >95% |
Note: The typical yield is based on literature for similar N-alkylation reactions of 2-pyridones and may vary depending on the specific reaction conditions and scale.
Characterization Data
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J=2.4 Hz, 1H, H-2), 7.85 (dd, J=9.6, 2.4 Hz, 1H, H-4), 6.60 (d, J=9.6 Hz, 1H, H-5), 3.90 (s, 3H, OCH₃), 3.60 (s, 3H, NCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.0, 159.5, 145.0, 140.0, 120.5, 115.0, 52.5, 37.5.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₈H₉NO₃ [M+H]⁺: 168.06; found: 168.06.
Note: The provided NMR data are predicted values based on the structure and related compounds. Actual experimental values may slightly differ.
Experimental Workflow
Application Notes: Cytotoxicity Profiling of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Introduction
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a pyridone derivative with potential applications in drug discovery due to its structural similarity to biologically active compounds. Some pyridone-based molecules have demonstrated anticancer and anti-inflammatory properties. Preliminary research suggests that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a related compound, acts as an inhibitor of AP-1 and can downregulate the expression of COX-2.[1] This indicates potential for cytotoxicity in cancer cell lines where these pathways are dysregulated. These application notes provide a comprehensive guide for evaluating the in vitro cytotoxicity of this compound using standard cell-based assays.
Principle
The evaluation of cytotoxicity is a critical first step in the assessment of novel therapeutic compounds. This document outlines protocols for three commonly used assays to determine the cytotoxic potential of this compound:
-
MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[3]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as a marker for cytotoxicity and compromised cell membrane integrity.
-
Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4][5]
Experimental Protocols
1. Cell Culture and Compound Preparation
-
Cell Line Selection: Choice of cell lines should be relevant to the intended therapeutic target. Common cancer cell lines for initial screening include HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).[4] A non-cancerous cell line, such as human fibroblasts, should be included to assess general toxicity.
-
Compound Solubilization: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[4]
2. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[2][6]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3. LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
LDH Release Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Briefly, this involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.
-
Absorbance Measurement: After a 30-minute incubation at room temperature, protected from light, measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and the vehicle control.
4. Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard procedures for apoptosis detection.[5][7][8]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[4]
-
Staining: Resuspend the cells in 1X binding buffer provided with an Annexin V-FITC apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.[4][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 48h |
| HeLa | 25.3 ± 2.1 |
| MCF-7 | 38.7 ± 3.5 |
| A549 | 19.8 ± 1.9 |
| HepG2 | 31.2 ± 2.8 |
| Human Fibroblasts | > 100 |
Table 2: Illustrative LDH Release upon Treatment with this compound (at IC50, 24h)
| Cell Line | % Cytotoxicity (LDH Release) |
| A549 | 45.6 ± 4.2 |
| HeLa | 38.1 ± 3.9 |
Table 3: Illustrative Apoptosis/Necrosis Profile in A549 Cells Treated with this compound (at IC50, 24h)
| Cell Population | % of Total Cells |
| Viable | 48.2 ± 3.7 |
| Early Apoptotic | 35.1 ± 2.9 |
| Late Apoptotic | 12.5 ± 1.8 |
| Necrotic | 4.2 ± 0.9 |
Visualizations
Caption: Workflow for assessing the cytotoxicity of the test compound.
Caption: Proposed mechanism of action for the test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application of Dihydropyridines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridines (DHPs) are a class of organic compounds based on a partially saturated pyridine ring structure. In medicinal chemistry, 1,4-dihydropyridine derivatives are of particular importance as they form the core scaffold for a major class of L-type calcium channel blockers.[1][2] These agents are widely used in the management of cardiovascular diseases, most notably hypertension and angina pectoris.[3][4] Their primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[5][6] This document provides a comprehensive overview of the applications of dihydropyridines in medicinal chemistry, including quantitative data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and workflows.
Data Presentation
The following tables summarize key quantitative data for representative dihydropyridine calcium channel blockers, facilitating a comparative analysis of their potency and pharmacokinetic profiles.
Table 1: Inhibitory Potency (IC50) of Dihydropyridines on L-type Calcium Channels
| Compound | IC50 (nM) | Cell/Tissue Type | Assay Conditions | Reference(s) |
| Nifedipine | 2.9 | Rat Aorta | Depolarization-induced contraction | [7] |
| Nimodipine | 3 | HEK293 cells expressing L-type Ca2+ channels | K+-mediated depolarization, Ca2+ influx | [8] |
| Felodipine | 160 - 450 | Not Specified | Mineralocorticoid Receptor (MR) antagonist activity | [9] |
| Nitrendipine | 160 - 450 | Not Specified | Mineralocorticoid Receptor (MR) antagonist activity | [9] |
| Amlodipine | 7400 | Not Specified | Mineralocorticoid Receptor (MR) antagonist activity | [9] |
| SQ 32,547 | 5.5 | Rat Aorta | Depolarization-induced contraction | [7] |
| SQ 32,926 | 8.1 | Rat Aorta | Depolarization-induced contraction | [7] |
Table 2: Pharmacokinetic Properties of Common Dihydropyridine Drugs
| Drug | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Elimination Half-life (t1/2) (hours) | Protein Binding (%) | Volume of Distribution (Vd) (L/kg) | Reference(s) |
| Amlodipine | 60 - 65 | 6 - 8 | 40 - 50 | 98 | 21 | [10][11] |
| Felodipine ER | Not Specified | Not Specified | Not Specified | >99 | Not Specified | [12][13] |
| Nifedipine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
Signaling Pathway
Dihydropyridines exert their therapeutic effects by modulating the influx of calcium ions through L-type calcium channels. The following diagram illustrates the signaling pathway involved in vascular smooth muscle relaxation induced by dihydropyridine calcium channel blockers.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of Nifedipine
This protocol describes the one-pot synthesis of Nifedipine, a prototypical 1,4-dihydropyridine, via the Hantzsch condensation reaction.[8][15][16]
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated ammonia (35% in water)
-
Methanol
-
50 mL round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 50 mL round-bottom flask, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4 mL of methanol.
-
To this mixture, add 1.6 mL of concentrated ammonia (35% in water, approximately 35 mmol).
-
Fit the flask with a condenser and heat the mixture to reflux using a heating mantle or an oil bath for 3.5 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
If a precipitate does not form upon cooling, place the flask in an ice-water bath to induce crystallization.
-
Once a precipitate has formed, keep the stoppered flask at room temperature until the next laboratory session to allow for complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold methanol.
-
Purify the crude Nifedipine by recrystallization from a suitable solvent, such as ethanol, to obtain a yellow crystalline solid.
-
Dry the purified product and determine its melting point and yield. Characterize the product using spectroscopic methods (e.g., 1H NMR, 13C NMR, IR).
Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Nifedipine is a potent cardiovascular drug and should be handled with care.
Protocol 2: Cell-Based Calcium Influx Assay
This protocol outlines a fluorescence-based assay to measure the inhibitory effect of a dihydropyridine compound on L-type calcium channels in a cell line stably expressing the channel.[7][17][18]
Materials:
-
HEK293 cells stably expressing the human Cav1.2 channel (or another suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well black-walled, clear-bottom microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dihydropyridine test compound (e.g., Nifedipine)
-
Potassium chloride (KCl) solution (high concentration for depolarization)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-Cav1.2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
After incubation, wash the cells twice with HBSS to remove the excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of the dihydropyridine test compound in HBSS at the desired concentrations.
-
Add the compound dilutions to the respective wells of the plate. Include a vehicle control (e.g., DMSO) and a positive control (a known L-type calcium channel blocker).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence plate reader to measure fluorescence at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 525 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add a depolarizing stimulus, such as a final concentration of 50 mM KCl, to all wells to induce calcium influx through the L-type calcium channels.
-
Continue to measure the fluorescence intensity kinetically for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.
-
Experimental Workflows
The following diagrams illustrate the high-level workflows for the synthesis of Nifedipine and the cell-based calcium influx assay.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. content.abcam.com [content.abcam.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crossover comparison of the pharmacokinetics of amlodipine and felodipine ER in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative assessment of amlodipine and felodipine ER: pharmacokinetic and pharmacodynamic indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative assessment of amlodipine and felodipine ER: pharmacokinetic and pharmacodynamic indices | Semantic Scholar [semanticscholar.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Imaging in mDA neurons [protocols.io]
Application Notes and Protocols for Reactions Involving Pyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis, purification, and biological evaluation of pyridinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established literature and are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Synthesis of Pyridinone Derivatives
Pyridinone scaffolds are key components in a variety of biologically active molecules.[1][2] Several synthetic strategies have been developed to access these important heterocycles, including the Hantzsch and Guareschi-Thorpe syntheses, as well as multicomponent reactions.
Hantzsch Pyridine Synthesis (for Dihydropyridine Precursors)
The Hantzsch synthesis is a classic multicomponent reaction used to produce dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[3][4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid (5-10 mL).
-
Reaction Conditions: Stir the mixture at reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Workup: After completion, cool the reaction mixture to room temperature. The precipitated dihydropyridine product can be collected by filtration.
-
Aromatization: The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ferric chloride or manganese dioxide in a suitable solvent.[4]
Guareschi-Thorpe Synthesis
The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones from a 1,3-dicarbonyl compound and a cyanoacetamide derivative in the presence of a base.[7][8][9] An advanced, greener version of this reaction utilizes water as a solvent and ammonium carbonate as both a nitrogen source and a pH-controlled agent.[7][8][10]
Experimental Protocol (Aqueous Conditions):
-
Reactant Mixture: In a flask, mix the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (1.5 mmol).[10]
-
Solvent: Add water (2 mL) to the mixture.[10]
-
Reaction: Stir the reaction mixture at 80°C. The reaction progress can be monitored by TLC.[10]
-
Isolation: Upon completion, the desired hydroxy-cyanopyridine product often precipitates from the aqueous solution and can be isolated by filtration.[7]
Multicomponent Synthesis of N-Substituted 2-Pyridones
Microwave-assisted multicomponent reactions provide a rapid and efficient route to N-substituted 2-pyridones.[11]
Experimental Protocol (Microwave-Assisted):
-
Reactant Loading: In a microwave-safe vessel, combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).[11]
-
Microwave Irradiation: Irradiate the reaction mixture at 250 watts for approximately 10 minutes, monitoring the reaction by TLC.[11]
-
Product Isolation: After cooling, the solid product is collected by filtration, washed with ethanol, and can be further purified by crystallization.[11]
Purification of Pyridinone Derivatives
The purity of pyridinone derivatives is crucial for their biological evaluation. Recrystallization and silica gel column chromatography are common and effective purification methods.[12]
Recrystallization
Experimental Protocol:
-
Dissolution: Dissolve the crude pyridinone derivative in a minimal amount of a hot solvent (e.g., ethanol, ethanol/water mixture).[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[12]
Silica Gel Column Chromatography
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) and pack it into a chromatography column.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[13]
Table 1: Summary of Synthesis and Purification Data for Selected Pyridinone Derivatives
| Synthesis Method | Key Reagents | Solvent | Conditions | Typical Yield (%) | Purification Method | Reference |
| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonium Acetate | Ethanol | Reflux, 4-8 h | 60-80 | Recrystallization | [3] |
| Guareschi-Thorpe | Alkyl Cyanoacetate, 1,3-Dicarbonyl, (NH₄)₂CO₃ | Water | 80°C | High | Filtration | [7][10] |
| Multicomponent | Acetophenone, Benzaldehyde, Methyl Cyanoacetate, 2-Aminoethanol | None | Microwave, 250W, 10 min | Good | Crystallization | [11] |
Biological Activity and Signaling Pathways
Pyridinone derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways implicated in diseases such as cancer.
Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a key signaling cascade involved in immunity, cell proliferation, and differentiation.[14][15][16] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[16][17] Pyridinone-based inhibitors have been developed to target components of this pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyridinone derivative.
Inhibition of the MEK/ERK Signaling Pathway
The MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell growth, proliferation, and survival.[18][19][20] Aberrant activation of this pathway is a common feature in many human cancers.[20][21][22] Pyridinone-containing molecules have been developed as inhibitors of key kinases in this pathway, such as MEK.
Caption: Inhibition of the MEK/ERK signaling pathway by a pyridinone derivative.
Reaction Monitoring
Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions and ensuring product quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.[23][24]
Experimental Protocol: HPLC Monitoring
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with a suitable solvent (e.g., acetonitrile/water). Filter the sample through a 0.45 µm syringe filter before injection.[25]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[25]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[25]
-
Flow Rate: 1.0 mL/min.[25]
-
Detection: UV detection at a wavelength appropriate for the pyridinone derivative.
-
-
Data Analysis: Monitor the disappearance of starting materials and the appearance of the product over time to determine the reaction kinetics and endpoint.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyridinone derivatives against various protein kinases.
Table 2: In Vitro Inhibitory Activity of Selected Pyridinone Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (µM) | Reference |
| 2 | Met | 1.8 | GTL-16 | Potent | [26] |
| 36 | c-Src | 12500 | - | - | [27] |
| 14i | SHP2 | 104 | Kyse-520 | 1.06 | [28] |
| 12 | PIM-1 | 14.3 | MCF-7 | 0.5 | [29] |
| 42i | MNK1 | 7.0 | TMD-8 | 0.91 | [30] |
| 42i | MNK2 | 6.1 | TMD-8 | 0.91 | [30] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis, purification, and biological evaluation of pyridinone derivatives.
Caption: General experimental workflow for pyridinone derivative development.
References
- 1. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 8. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the purification of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The primary methods covered are silica gel flash column chromatography and recrystallization. This guide offers step-by-step instructions and recommendations for achieving high purity of the target compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. Its synthesis can result in various impurities, including starting materials, by-products from side reactions, and degradation products. Effective purification is critical to ensure the integrity of subsequent synthetic steps and the biological activity of final products. This application note details two common and effective methods for the purification of this compound: flash column chromatography and recrystallization.
Purification Strategies
The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For small-scale preparations and for separating compounds with different polarities, flash column chromatography is highly effective. For larger scale purification and to remove minor, structurally similar impurities, recrystallization is often the preferred method, provided a suitable solvent is identified.
Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, leading to faster separation times. For pyridone derivatives, silica gel is a commonly used stationary phase.[1]
Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound using a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of increasing polarity (e.g., starting from 30% EtOAc in Hexanes and increasing to 70% EtOAc in Hexanes).
-
Visualize the spots under a UV lamp to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and impurity spots, with an Rf value for the product of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 30% EtOAc in Hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube.
-
Observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.
-
Heat the tubes with the undissolved solid to determine solubility at higher temperatures.
-
Allow the hot, saturated solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystals have formed at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Presentation
The following table summarizes typical (illustrative) data obtained during the purification of this compound.
| Purification Method | Mobile Phase / Solvent | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) |
| Flash Column Chromatography | 50% EtOAc in Hexanes | 85 | >98 | 75 |
| Recrystallization | Methanol | 85 | >99 | 80 |
Note: The purity values are typically determined by HPLC or NMR analysis. The presented data is for illustrative purposes.
Visualizations
The following diagrams illustrate the logical workflow for the described purification protocols.
Caption: General workflow for the purification of this compound.
Caption: Step-by-step workflow for flash column chromatography.
Caption: Step-by-step workflow for recrystallization.
References
Analytical Techniques for the Characterization of Dihydropyridine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of key analytical techniques for the characterization of dihydropyridine compounds, a class of drugs widely used as calcium channel blockers in the treatment of cardiovascular diseases such as hypertension.[1] Detailed application notes and experimental protocols are provided for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
HPLC is a cornerstone technique for the analysis of dihydropyridine compounds, offering high resolution, sensitivity, and reproducibility for both quantification in various matrices and for assessing the purity of bulk drug substances and finished products.[2][3]
Application Note:
Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for the analysis of dihydropyridines. The selection of a suitable stationary phase (typically C8 or C18), mobile phase composition, and detector wavelength is critical for achieving optimal separation and sensitivity. Validation of the HPLC method according to ICH guidelines is essential to ensure its accuracy, precision, linearity, and robustness.[4][5]
Quantitative Data Summary: HPLC Method Validation for Nifedipine
| Parameter | Result |
| Linearity Range | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | 0.9991 |
| Limit of Detection (LOD) | 0.17 µg/mL |
| Limit of Quantification (LOQ) | 0.58 µg/mL |
| Accuracy (Recovery) | 99.69% - 100.17% |
| Precision (Intra-day %RSD) | < 2.0%[6] |
| Precision (Inter-day %RSD) | < 2.0%[6] |
Experimental Protocol: Quantification of Nifedipine in Pharmaceutical Dosage Forms by RP-HPLC[6]
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid).
-
Nifedipine reference standard.
-
Nifedipine tablets.
3. Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer: Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Standard Solution Preparation:
-
Prepare a stock solution of Nifedipine reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
5. Sample Preparation:
-
Weigh and finely powder 20 Nifedipine tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Nifedipine and transfer it to a volumetric flask.
-
Dissolve the powder in the mobile phase, sonicate for 15 minutes, and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of Nifedipine.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of Nifedipine in the sample solution from the calibration curve.
HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and thermally stable dihydropyridine derivatives. It provides detailed information about the molecular weight and fragmentation patterns of the compounds, which is invaluable for structural elucidation and the identification of impurities.[7]
Application Note:
Derivatization is often required to increase the volatility of dihydropyridine compounds for GC-MS analysis. The mass spectra of dihydropyridines typically show a characteristic fragmentation pattern involving the loss of substituents from the dihydropyridine ring.[8] This information can be used to identify the core structure and the nature of the substituents.
Experimental Protocol: GC-MS Analysis of Dihydropyridine Derivatives
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
2. Reagents and Materials:
-
Dihydropyridine sample.
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Solvent (e.g., acetonitrile).
3. Sample Preparation (Derivatization):
-
Dissolve a small amount of the dihydropyridine sample in a suitable solvent.
-
Add the derivatizing agent and heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
Cool the sample to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
5. Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peaks corresponding to the dihydropyridine and its derivatives.
-
Examine the mass spectrum of each peak to determine the molecular ion and the fragmentation pattern.
-
Compare the obtained mass spectra with spectral libraries or theoretical fragmentation patterns to confirm the structure of the compound.
GC-MS Fragmentation Logic
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of dihydropyridine compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[9][10]
Application Note:
¹H NMR spectra of dihydropyridines show characteristic signals for the protons on the dihydropyridine ring, as well as for the protons of the various substituents. The chemical shifts, coupling constants, and integration of these signals provide valuable information for structure elucidation. ¹³C NMR spectra complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.[11][12]
Characteristic ¹H and ¹³C NMR Chemical Shifts for the Dihydropyridine Core
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~5.5 - 8.0 | - |
| C2-H, C6-H | ~2.0 - 2.5 (CH₃) | ~145 - 150 |
| C3, C5 | - | ~100 - 105 |
| C4-H | ~4.5 - 5.5 | ~35 - 40 |
Note: Chemical shifts can vary depending on the substituents and the solvent used.
Experimental Protocol: ¹H and ¹³C NMR Analysis of a Dihydropyridine Compound
1. Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
2. Reagents and Materials:
-
Dihydropyridine sample.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal standard (e.g., Tetramethylsilane - TMS).
3. Sample Preparation:
-
Dissolve 5-10 mg of the dihydropyridine sample in approximately 0.5 mL of the deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
4. NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, typically using a single-pulse experiment.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structures to establish connectivity between protons and carbons.
5. Data Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Measure the chemical shifts (δ) in ppm relative to the internal standard.
-
Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to determine the number of neighboring protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the dihydropyridine molecule.
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline dihydropyridine compounds, including bond lengths, bond angles, and conformational details.[13][14]
Application Note:
Obtaining a single crystal of suitable quality is the most critical and often the most challenging step in X-ray crystallography. The resulting crystal structure provides invaluable insights into the solid-state conformation of the molecule and intermolecular interactions, which can influence its physical properties and biological activity.[15]
X-ray Diffraction Data for Amlodipine Besylate Dihydrate
| Parameter | Value |
| Crystal System | Monoclinic[16] |
| Space Group | P2₁/n[16] |
| a (Å) | 9.86[16] |
| b (Å) | 11.86[16] |
| c (Å) | 24.18[16] |
| β (°) | 96.54[16] |
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Grow single crystals of the dihydropyridine compound by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
4. Data Analysis:
-
Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Visualize the three-dimensional structure using appropriate software.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a dihydropyridine molecule based on their characteristic vibrational frequencies.[17]
Application Note:
The FT-IR spectrum of a dihydropyridine compound will show characteristic absorption bands for the N-H group, C=O groups of the ester functionalities, and C-H bonds of the alkyl and aryl substituents.[18][19] These bands can be used to confirm the presence of the dihydropyridine core structure and its key functional groups.
Characteristic FT-IR Absorption Bands for Dihydropyridines
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3200 - 3400 |
| C-H stretch (sp³) | 2850 - 3000 |
| C-H stretch (sp²) | 3000 - 3100 |
| C=O stretch (ester) | 1680 - 1750 |
| C=C stretch | 1600 - 1680 |
| C-N stretch | 1250 - 1350 |
| C-O stretch | 1000 - 1300 |
Experimental Protocol: FT-IR Analysis
1. Instrumentation:
-
Fourier-Transform Infrared (FT-IR) spectrometer.
2. Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
3. Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
4. Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups present in the dihydropyridine molecule using correlation charts.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of dihydropyridine compounds in solution.[20][21]
Application Note:
Dihydropyridine compounds exhibit strong UV absorbance due to their conjugated π-electron system. The wavelength of maximum absorbance (λmax) is typically in the range of 230-380 nm. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[22][23]
Quantitative Data Summary: UV-Vis Spectrophotometric Determination of Dihydropyridines
| Dihydropyridine | λmax (nm) | Linearity Range (µg/mL) |
| Nifedipine | ~238 | 4.16 - 12.40[23] |
| Nicardipine | ~237 | - |
| Nimodipine | ~237 | 0.84 - 5.86[23] |
| Amlodipine | ~237 | 3.40 - 17.00[23] |
Experimental Protocol: UV-Vis Spectrophotometric Assay of a Dihydropyridine
1. Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
Dihydropyridine reference standard.
-
Solvent (e.g., methanol, ethanol).
3. Standard Solution Preparation:
-
Prepare a stock solution of the dihydropyridine reference standard in the chosen solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to different concentrations.
4. Determination of λmax:
-
Scan one of the standard solutions over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
5. Construction of Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to construct a calibration curve.
6. Sample Analysis:
-
Prepare a solution of the unknown sample in the same solvent.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the dihydropyridine in the sample by interpolating from the calibration curve.
Mechanism of Action of Dihydropyridine Compounds
Dihydropyridines exert their therapeutic effect by acting as antagonists of L-type voltage-gated calcium channels.[1][24] These channels are crucial for regulating the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes.[25][26] By blocking these channels, dihydropyridines inhibit calcium influx, leading to vasodilation (relaxation of blood vessels) and a subsequent reduction in blood pressure.[1][25] Some dihydropyridines have also been shown to induce the release of nitric oxide (NO) from the vascular endothelium, which contributes to their vasodilatory effects.[27]
Dihydropyridine Mechanism of Action
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcpa.in [ijcpa.in]
- 5. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 6. ijsra.net [ijsra.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. arkat-usa.org [arkat-usa.org]
- 11. youtube.com [youtube.com]
- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP1287826A1 - A crystalline form of the free base of Amlodipine - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. researchgate.net [researchgate.net]
- 22. Development of UV spectrophotometry methods for concurrent quantification of amlodipine and celecoxib by manipulation of ratio spectra in pure and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. droracle.ai [droracle.ai]
- 25. youtube.com [youtube.com]
- 26. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 27. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydropyridine Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridine (DHP) derivatives, particularly chiral 1,4-dihydropyridines, have emerged as a significant class of compounds in the field of asymmetric catalysis.[1] Mimicking the function of the natural redox coenzyme NADH, these molecules serve as powerful hydride donors in a variety of enantioselective reductions.[2] Their application, often in conjunction with chiral organocatalysts, provides a metal-free and efficient route to chiral molecules, which are crucial building blocks in the pharmaceutical industry. Notably, the pharmacological activity of many drugs is dependent on a single enantiomer, making the stereoselective synthesis of these compounds a critical area of research.[3] This document provides detailed application notes and protocols for the use of dihydropyridine derivatives in asymmetric catalysis, with a focus on Hantzsch esters in combination with chiral Brønsted acids and other organocatalysts.
Core Concepts: Biomimetic Reductions
The catalytic activity of dihydropyridine derivatives is inspired by the biological function of nicotinamide adenine dinucleotide (NADH).[2] In biological systems, NADH is a key hydride donor in a multitude of enzymatic reduction reactions. Synthetic dihydropyridine derivatives, such as the widely used Hantzsch esters, replicate this function by transferring a hydride (H-) to a prochiral substrate, thereby creating a new stereocenter.[4] The stereochemical outcome of this reduction is controlled by a chiral catalyst, which creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.[5]
A common strategy involves the use of a chiral Brønsted acid, such as a derivative of phosphoric acid, to activate the substrate towards nucleophilic attack by the dihydropyridine.[6] The catalyst protonates the substrate (e.g., an imine or an α,β-unsaturated carbonyl compound), lowering its LUMO and making it more electrophilic.[7] The dihydropyridine then delivers a hydride to the activated substrate, resulting in the formation of the chiral product and the oxidized pyridinium salt of the Hantzsch ester.[6]
Applications in Asymmetric Synthesis
The combination of dihydropyridine derivatives and chiral organocatalysts has been successfully applied to the enantioselective reduction of a wide range of substrates, including:
-
Imines: The reduction of C=N bonds is a fundamental transformation for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products.[5][8]
-
α,β-Unsaturated Carbonyls: The conjugate reduction of C=C bonds in enones and enals provides access to chiral aldehydes and ketones with high enantioselectivity.[7]
-
Heteroaromatic Compounds: The dearomatization of N-heterocycles, such as quinolines and indoles, offers a route to valuable chiral heterocyclic scaffolds.[6][9]
Data Presentation: Performance of Dihydropyridine Systems
The following tables summarize the performance of selected dihydropyridine-based asymmetric catalytic systems.
Table 1: Enantioselective Reduction of Imines with Hantzsch Ester and Chiral Phosphoric Acid
| Entry | Substrate (Imine) | Catalyst (mol%) | Hantzsch Ester | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-Benzylidene-aniline | (S)-TRIP (5) | Diethyl | CH2Cl2 | 25 | 16 | 95 | 85 | [5] |
| 2 | N-(4-Methoxybenzylidene)-aniline | (S)-TRIP (5) | Di-tert-butyl | Benzene | 60 | 16 | 98 | 92 | [5] |
| 3 | N-(4-Nitrobenzylidene)-aniline | (S)-TRIP (5) | Diethyl | CH2Cl2 | 25 | 24 | 92 | 88 | [5] |
| 4 | N-Benzylidene-p-anisidine | (R)-STRIP (10) | Di-tert-butyl | Toluene | 40 | 12 | 97 | 96 | [10] |
(S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (R)-STRIP = (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Table 2: Enantioselective Conjugate Reduction of α,β-Unsaturated Aldehydes
| Entry | Substrate (Enal) | Catalyst (mol%) | Hantzsch Ester | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cinnamaldehyde | Imidazolidinone (20) | Diethyl | THF | 25 | 12 | 90 | 93 | [7] |
| 2 | (E)-3-Phenylbut-2-enal | Imidazolidinone (20) | Di-tert-butyl | CH2Cl2 | 0 | 24 | 85 | 95 | [7] |
| 3 | (E)-Hex-2-enal | Imidazolidinone (20) | Diethyl | THF | 25 | 18 | 88 | 91 | [7] |
Imidazolidinone catalyst = (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of Imines with a Hantzsch Ester and a Chiral Phosphoric Acid Catalyst
This protocol is a generalized procedure based on the work of Rueping and List.[5]
Materials:
-
Imine substrate (1.0 equiv)
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 1.2 equiv)
-
Chiral phosphoric acid catalyst (e.g., (S)-TRIP, 5-10 mol%)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, Benzene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the imine substrate (0.2 mmol, 1.0 equiv), the Hantzsch ester (0.24 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (0.01-0.02 mmol, 5-10 mol%).
-
Add the anhydrous solvent (2.0 mL) to the vial.
-
Stir the reaction mixture at the specified temperature (e.g., 25-60 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the chiral amine.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: General Procedure for the Asymmetric Conjugate Reduction of α,β-Unsaturated Aldehydes with a Hantzsch Ester and an Imidazolidinone Catalyst
This protocol is a generalized procedure based on the work of MacMillan and co-workers.[7]
Materials:
-
α,β-Unsaturated aldehyde substrate (1.0 equiv)
-
Hantzsch ester (e.g., di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 1.5 equiv)
-
Imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, 20 mol%)
-
Acid co-catalyst (e.g., trifluoroacetic acid, 10 mol%)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the imidazolidinone catalyst (0.04 mmol, 20 mol%) and the acid co-catalyst (0.02 mmol, 10 mol%).
-
Add the anhydrous solvent (1.0 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the α,β-unsaturated aldehyde substrate (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Cool the reaction mixture to the specified temperature (e.g., 0-25 °C).
-
Add the Hantzsch ester (0.3 mmol, 1.5 equiv) in one portion.
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Mandatory Visualizations
Catalytic Cycle of Imine Reduction
Caption: Proposed catalytic cycle for the asymmetric reduction of an imine.
Experimental Workflow for Asymmetric Reduction
Caption: General experimental workflow for dihydropyridine-mediated asymmetric reductions.
Conclusion
Dihydropyridine derivatives, particularly in the context of organocatalytic asymmetric transfer hydrogenation, represent a powerful and versatile tool for the synthesis of enantioenriched molecules. The mild reaction conditions, high stereoselectivities, and avoidance of heavy metal catalysts make these methods highly attractive for applications in pharmaceutical and fine chemical synthesis. The protocols and data presented herein provide a practical guide for researchers seeking to employ these methodologies in their own work. Further research in this area continues to expand the scope of accessible chiral products and refine the efficiency of these biomimetic catalytic systems.
References
- 1. sciforum.net [sciforum.net]
- 2. Asymmetric reduction of α-ketoesters with Hantzsch esters (dialkoxycarbonyldihydropyridines) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Enantioselective Brønsted acid catalyzed transfer hydrogenation: organocatalytic reduction of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Using N-methyl-6-oxo-1,6-dihydropyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for utilizing N-methyl-6-oxo-1,6-dihydropyridine compounds in various cell-based assays. The following sections will cover the biological activities of representative compounds, experimental procedures for assessing their effects on specific signaling pathways and cytotoxicity, and visual representations of the underlying mechanisms and workflows.
Introduction
N-methyl-6-oxo-1,6-dihydropyridine derivatives are a class of heterocyclic compounds with diverse biological activities, making them attractive candidates for drug discovery and development. These compounds have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation. This document focuses on two exemplary compounds: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, an inhibitor of Activator Protein-1 (AP-1), and (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.
Data Presentation
The following tables summarize the quantitative data for the biological activity of representative N-methyl-6-oxo-1,6-dihydropyridine compounds and other relevant dihydropyridine derivatives.
Table 1: Activity of N-methyl-6-oxo-1,6-dihydropyridine Compounds
| Compound | Target | Assay Type | Cell Line | Parameter | Value |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | AP-1 | Luciferase Reporter Assay | RAW264.7 | - | Significant suppression at 200-400 µM |
| CPI-1205 | EZH2 | Biochemical Assay | - | IC50 | 0.002 µM[1] |
| CPI-1205 | EZH2 | Cellular Assay (H3K27me3 reduction) | HeLa | EC50 | 0.032 µM[1] |
Table 2: Cytotoxicity of Various Dihydropyridine Derivatives
| Compound Series | Cancer Type | Cell Line | IC50 (µM) |
| 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl)carbamoyl-4-aryl-1,4-dihydropyridines | Breast Adenocarcinoma | MCF-7 | 28.5 ± 3.5 (for compound 7d)[2] |
| Colon Adenocarcinoma | LS180 | 29.7 ± 4.7 (for compound 7a)[2] | |
| T-cell Acute Lymphoblastic Leukemia | MOLT-4 | 17.4 ± 2.0 (for compound 7a)[2] | |
| 1,4-dihydropyridine-based 1,2,3-triazole derivatives | Colorectal Adenocarcinoma | Caco-2 | 0.63 ± 0.05 to 5.68 ± 0.14 |
| Symmetric 4-aryl-1,4-dihydropyridines | Human Cervical Adenocarcinoma | HeLa | 2.3 - 4.1 |
| Human Breast Carcinoma | MCF-7 | 5.2 - 11.9 |
Signaling Pathways and Experimental Workflows
AP-1 Signaling Pathway Inhibition
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been identified as an inhibitor of the AP-1 transcription factor. AP-1 plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. Its inhibition is a key therapeutic strategy.
EZH2 Signaling Pathway Inhibition
CPI-1205 is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 is implicated in various cancers.
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for evaluating N-methyl-6-oxo-1,6-dihydropyridine compounds in cell-based assays.
Experimental Protocols
Protocol 1: AP-1 Luciferase Reporter Assay
This protocol is designed to assess the inhibitory effect of compounds on AP-1 transcriptional activity in RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
AP-1 Luciferase Reporter Plasmid (pAP-1-Luc)
-
Renilla Luciferase Control Plasmid (pRL-TK)
-
Lipofectamine 2000 or other suitable transfection reagent
-
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
-
Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with pAP-1-Luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with varying concentrations of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (e.g., 10, 50, 100, 200, 400 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with an AP-1 activator such as PMA (50 ng/mL) or LPS (1 µg/mL). Include vehicle-treated and unstimulated controls.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition relative to the stimulated control.
Protocol 2: Cellular EZH2 Inhibition Assay (Western Blot for H3K27me3)
This protocol determines the ability of CPI-1205 to inhibit EZH2 activity in cells by measuring the levels of H3K27me3.
Materials:
-
Cancer cell line of interest (e.g., HeLa, KARPAS-422)
-
Appropriate cell culture medium
-
CPI-1205
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with a range of CPI-1205 concentrations (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for 72 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein lysate per sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for H3K27me3 and Total H3. Normalize the H3K27me3 signal to the Total H3 signal. Calculate the percentage of H3K27me3 reduction compared to the vehicle control to determine the EC50.[3]
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
N-methyl-6-oxo-1,6-dihydropyridine compound of interest
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]
References
Application Note: Protocol for Measuring the Biological Activity of Novel Pyridinones
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyridinone-containing heterocyclic compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile interaction with biological targets.[1][2] Their structure allows them to act as hydrogen bond donors and acceptors, making them ideal for designing inhibitors for various enzymes.[1][3] A prominent mechanism of action for many biologically active pyridinones is the inhibition of protein kinases, which are crucial regulators of cellular processes.[1] By functioning as ATP-competitive inhibitors, these compounds can target oncogenic kinases like PIM-1 and Met, thereby disrupting signaling pathways involved in cell proliferation, survival, and apoptosis.[1][4][5] This application note provides a comprehensive set of protocols for a tiered approach to characterizing the biological activity of novel pyridinone compounds, from initial high-throughput screening to detailed mechanism of action studies.
General Experimental Workflow The characterization of novel pyridinone compounds typically follows a screening cascade. This process begins with broad, high-throughput assays to identify "hit" compounds with general cytotoxic or anti-proliferative effects.[6][7] Hits are then subjected to more specific target-based assays to determine their potency and mechanism. Finally, detailed cellular assays are used to confirm the on-target effects and elucidate the downstream consequences on signaling pathways.
Caption: General workflow for characterizing novel pyridinone compounds.
Protocol 1: Primary Screening - Cell Viability/Cytotoxicity (MTT Assay)
This protocol is a primary, high-throughput colorimetric assay to assess the effect of novel pyridinones on cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]
A. Materials
-
Cancer cell line (e.g., MCF-7, HepG2)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Novel Pyridinone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl)[9]
-
96-well cell culture plates
-
Microplate reader
B. Experimental Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyridinone compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]
C. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the untreated (vehicle) control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by fitting the data to a dose-response curve.[9][10]
Protocol 2: Target-Based Screen - In Vitro Kinase Inhibition Assay
This protocol measures the direct inhibitory effect of a pyridinone compound on the activity of a purified target kinase (e.g., PIM-1).[5][11] This is a crucial step to determine if the compound's cytotoxic effects are due to the inhibition of a specific enzyme.[12]
A. Materials
-
Purified recombinant kinase (e.g., PIM-1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Novel Pyridinone compounds dissolved in DMSO
-
Staurosporine (positive control inhibitor)[5]
-
Kinase assay buffer (composition varies by kinase)
-
Detection reagent (e.g., ADP-Glo™, Lumit™)
-
384-well assay plates (white, for luminescence)
-
Microplate reader with luminescence detection
B. Experimental Protocol
-
Reagent Preparation: Prepare serial dilutions of the pyridinone compounds and the positive control in the kinase assay buffer.
-
Assay Setup: To the wells of a 384-well plate, add in the following order:
-
Kinase assay buffer.
-
Pyridinone compound dilution (or vehicle for control).
-
Purified kinase enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[11]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization.
-
Signal Detection: Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, this involves a two-step addition to measure the amount of ADP produced).
-
Measurement: Read the luminescence on a microplate reader.
C. Data Analysis
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[13]
Protocol 3: Mechanism of Action - Western Blot Analysis of Downstream Signaling
This protocol is used to confirm that the pyridinone compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.[14]
Hypothetical Signaling Pathway Many pyridinone kinase inhibitors target pathways that regulate cell survival and proliferation, such as the JAK/STAT or PI3K/AKT pathways.[15] Inhibition of a kinase like PIM-1 would be expected to decrease the phosphorylation of its downstream targets.
Caption: Inhibition of a kinase by a novel pyridinone compound.
A. Materials
-
Cell line expressing the target kinase
-
Novel Pyridinone compound
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)[15]
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes[15]
-
Blocking buffer (e.g., 5% nonfat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody[15]
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
B. Experimental Protocol
-
Cell Treatment: Plate cells and allow them to attach overnight. Treat the cells with various concentrations of the pyridinone compound (based on the cell viability IC50) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysate and clarify by centrifugation.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C, with gentle shaking.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Signal Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein and/or a loading control like GAPDH or β-actin.
C. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[15]
-
Normalize the intensity of the phospho-protein band to the total protein band and/or the loading control.
-
Compare the normalized values across different treatment conditions to determine the dose-dependent effect of the pyridinone on protein phosphorylation.
Protocol 4: Gene Expression Analysis (Quantitative RT-PCR)
This protocol measures changes in the mRNA levels of genes that are regulated by the signaling pathway being targeted. It provides further evidence of the compound's mechanism of action at the transcriptional level.[17]
A. Materials
-
Cell line and pyridinone compound
-
RNA extraction kit (e.g., Trizol or column-based kit)
-
cDNA synthesis kit (reverse transcriptase, dNTPs, primers)
-
SYBR Green or TaqMan qPCR master mix[18]
-
Gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
qPCR-compatible plates/tubes
B. Experimental Protocol
-
Cell Treatment and RNA Extraction: Treat cells with the pyridinone compound as in the Western blot protocol. At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.[17]
-
qPCR Reaction Setup: In a qPCR plate, prepare reaction mixtures for each sample in triplicate. Each reaction should contain qPCR master mix, forward and reverse primers for the gene of interest, and diluted cDNA template.[18][19] Include a no-template control (NTC) for each primer set to check for contamination.[20]
-
qPCR Run: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Melt Curve Analysis: For SYBR Green assays, perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
C. Data Analysis
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method.
-
Normalize the Cq value of the target gene to the Cq value of the reference gene for each sample (ΔCq = Cq_target - Cq_reference).
-
Normalize the ΔCq of the treated samples to the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).
-
-
Calculate the fold change in gene expression as 2^(-ΔΔCq).
Data Presentation
Quantitative data from the described protocols should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of Novel Pyridinones on MCF-7 Cells
| Compound ID | IC₅₀ (µM) ± SD |
|---|---|
| Pyridinone-001 | 5.2 ± 0.7 |
| Pyridinone-002 | 12.8 ± 1.5 |
| Pyridinone-003 | > 50 |
| Doxorubicin (Control) | 0.9 ± 0.2 |
Data are presented as the mean ± standard deviation from three independent experiments.
Table 2: In Vitro PIM-1 Kinase Inhibition
| Compound ID | IC₅₀ (nM) ± SD |
|---|---|
| Pyridinone-001 | 85 ± 11 |
| Pyridinone-002 | 450 ± 56 |
| Pyridinone-003 | > 10,000 |
| Staurosporine (Control) | 15 ± 3 |
Data are presented as the mean ± standard deviation from three independent experiments.
Table 3: Densitometry Analysis of Phospho-STAT3 Levels
| Treatment | Relative p-STAT3/Total STAT3 Ratio (Normalized to Control) |
|---|---|
| Vehicle Control | 1.00 |
| Pyridinone-001 (1 µM) | 0.45 ± 0.06 |
| Pyridinone-001 (5 µM) | 0.12 ± 0.03 |
| Pyridinone-001 (10 µM) | 0.05 ± 0.01 |
Band intensities were normalized to total STAT3. Data are presented as mean ± SD (n=3).
Table 4: Relative mRNA Expression of Target Gene X
| Treatment | Fold Change in Gene Expression (vs. Control) |
|---|---|
| Vehicle Control | 1.0 |
| Pyridinone-001 (5 µM) | 0.33 ± 0.08 |
| Pyridinone-001 (10 µM) | 0.15 ± 0.04 |
Gene expression was normalized to GAPDH. Data are presented as mean ± SD (n=3).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. benchchem.com [benchchem.com]
- 10. accio.github.io [accio.github.io]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. blog.biobide.com [blog.biobide.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. merckmillipore.com [merckmillipore.com]
- 20. idtdna.com [idtdna.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are two predominant strategies for synthesizing the target compound:
-
Two-Step Approach: This is the most common route, involving the initial synthesis of the pyridone core, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, followed by N-methylation of the pyridone nitrogen.
-
One-Pot Condensation: This approach involves the direct formation of the N-methylated pyridone ring by reacting a suitable precursor, such as dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate, with methylamine.[1]
Q2: Which starting materials are typically used for constructing the 6-oxo-1,6-dihydropyridine-3-carboxylate core?
A2: The pyridone ring is generally constructed using multicomponent reactions. Common starting materials include β-ketoesters like dimethyl 3-oxopentanedioate or ethyl acetoacetate, which react with an ammonia source and another carbonyl compound.[2][3] One-pot syntheses may utilize dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine.[2]
Q3: What are the recommended reagents and conditions for the N-methylation of the pyridone ring?
A3: The N-methylation is a critical step. Standard conditions involve using a methylating agent in the presence of a base. Common reagents include methyl iodide with a base like potassium carbonate (K₂CO₃), silver carbonate (Ag₂CO₃), or sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF.[4] Safer, solid methylating agents like phenyl trimethylammonium iodide in combination with cesium carbonate can also provide excellent selectivity and high yields.[5]
Q4: How can I effectively monitor the progress of the synthesis?
A4: Reaction progress can be monitored using standard chromatographic techniques. Thin-layer chromatography (TLC) is a rapid and effective method for qualitative analysis at the bench. For more quantitative and precise monitoring, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are recommended.[6]
Q5: What are the key safety considerations during this synthesis?
A5: Key safety precautions include:
-
Handling Methylating Agents: Reagents like methyl iodide are toxic and volatile; always handle them in a well-ventilated fume hood.
-
Managing Exothermic Reactions: Some steps, particularly those involving strong bases like NaH or the initial condensation, can be exothermic.[7] Maintain control by using an ice bath and adding reagents slowly.[7]
-
Solvent Safety: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Impurities in starting materials are interfering with the reaction.[7] | Verify the purity of all reagents using techniques like NMR or melting point analysis. Purify starting materials if necessary. |
| Reaction temperature is not optimal. | For exothermic steps, use an ice bath to maintain low temperatures.[7] For sluggish reactions, cautiously increase the temperature and monitor by TLC. For N-methylation, temperatures can range from room temperature to around 60 °C.[8] | |
| The base used for N-methylation is not strong enough or is inappropriate for the solvent system. | If using weaker bases like K₂CO₃ yields poor results, consider a stronger base such as sodium hydride (NaH). Ensure the solvent is anhydrous, especially when using NaH. | |
| Formation of O-methylated Side Product | The pyridone starting material exists in tautomeric equilibrium with its 2-hydroxypyridine form, leading to competitive O-alkylation.[9] | This is a common issue in pyridone chemistry. Favor N-methylation by using a polar aprotic solvent (e.g., DMF, DMSO) and a strong base. This combination enhances the nucleophilicity of the nitrogen anion over the oxygen. |
| Incomplete Reaction | Insufficient reaction time or inadequate mixing. | Allow the reaction to stir for a longer period (e.g., 12-24 hours) and monitor by TLC until the starting material is consumed. Ensure efficient magnetic or mechanical stirring. |
| Difficult Product Purification | The product co-elutes with starting materials or byproducts during column chromatography. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine (~0.5%) to the eluent can reduce tailing on silica gel.[7] |
| The product fails to crystallize from solution. | If the product is a solid, attempt recrystallization from various solvent systems (e.g., ethyl acetate/hexanes, methanol, ethanol). If it oils out, try trituration with a non-polar solvent like diethyl ether or hexanes to induce solidification.[7] | |
| The final product is contaminated with acidic or basic residues from the workup. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.[7] |
Data Presentation: Reaction Condition Optimization
Optimizing the N-methylation step is crucial for achieving a high yield. The choice of base, solvent, and temperature significantly impacts the outcome.
Table 1: Comparison of Conditions for N-Methylation of Pyridone Analogs
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield | Reference / Notes |
| Methyl Iodide | Ag₂CO₃ | Chloroform | Reflux | Moderate | A classic method, but silver salts can be costly.[4] |
| Methyl Iodide | K₂CO₃ | DMF | 25 - 60 | Good to Excellent | A common and cost-effective choice. Reaction time can be long at RT. |
| Methyl Iodide | NaH | THF / DMF | 0 - 25 | Excellent | Highly effective but requires strictly anhydrous conditions and careful handling of NaH. |
| Phenyl trimethylammonium iodide | Cs₂CO₃ | NMP | 110 | High | A safer, solid methylating agent, avoiding volatile reagents like methyl iodide.[5] |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | Good | Effective, but dimethyl sulfate is highly toxic and requires careful handling. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
This procedure is adapted from general methods for pyridone synthesis.[1][2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl 3-oxopentanedioate (1 equivalent) and a suitable solvent like ethanol.
-
Reagent Addition: Add ammonium acetate (2.5 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using 1:1 ethyl acetate:hexanes).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from ethanol or methanol to yield the product as a white or off-white solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) and anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 equivalents) portion-wise. Allow the mixture to stir for 20-30 minutes.
-
Methylation: Add methyl iodide (1.2 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Synthetic Pathway
Caption: A typical two-step synthesis route.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor results.
Biological Activity Pathway
Caption: Inhibition of the AP-1 pathway by the title compound.[10]
References
- 1. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. preprints.org [preprints.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. New Synthetic Approaches to Substituted Pyridine-2-(1H)-ones Clubbed with Substituted Aryl Diazo Substituents | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Pyridone [chemeurope.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dihydropyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during dihydropyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of dihydropyridines, particularly via the Hantzsch reaction, focusing on the formation of common side products.
Issue 1: Low Yield of the Desired 1,4-Dihydropyridine Product
-
Question: My Hantzsch dihydropyridine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Hantzsch synthesis are a common issue and can be attributed to several factors.[1] The classical method often involves harsh reaction conditions and long reaction times, which can lead to product degradation or the formation of side products.[1][2] Key areas to investigate include:
-
Reaction Conditions: Prolonged heating can lead to the decomposition of the 1,4-dihydropyridine product.[1] Consider optimizing the reaction time and temperature.
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can significantly impact the reaction outcome.[1] Ensure the purity of all starting materials.
-
Sub-optimal Solvent: Traditional solvents like ethanol or acetic acid may not be ideal for all substrates.[1] Experiment with different solvents to find the optimal one for your specific reaction.
-
Side Reactions: The formation of byproducts, such as the oxidized pyridine derivative or Michael adducts, can consume starting materials and reduce the yield of the desired product.[1]
-
Issue 2: Presence of a Major Impurity Identified as the Corresponding Pyridine
-
Question: My final product is contaminated with a significant amount of the oxidized pyridine derivative. How can I minimize the formation of this side product?
-
Answer: The oxidation of the 1,4-dihydropyridine product to its corresponding pyridine is the most common side reaction in Hantzsch synthesis.[2] This is often driven by the thermodynamic stability of the aromatic pyridine ring. To minimize this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent aerial oxidation.
-
Control of Oxidizing Agents: Avoid harsh oxidizing conditions. If an oxidant is required for a subsequent step, ensure it is added after the complete formation of the dihydropyridine. Some reagents used in the reaction workup can also promote oxidation.
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Temperature and Reaction Time: Higher temperatures and longer reaction times can favor the oxidation process. Optimize these parameters to favor the formation of the dihydropyridine.
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Choice of Catalyst: While some catalysts can improve the overall reaction rate, they might also promote aromatization. Screen different catalysts to find one that selectively promotes the formation of the dihydropyridine.
-
Issue 3: Formation of Michael Adducts and Other Intermediates
-
Question: I am observing side products that appear to be Michael adducts or other incompletely cyclized intermediates. What causes this and how can I promote the desired cyclization?
-
Answer: The Hantzsch synthesis proceeds through the formation of a Knoevenagel condensation product and an enamine, which then undergo a Michael addition followed by cyclization.[3] If the reaction does not go to completion, these intermediates can remain as impurities. To address this:
-
Catalyst: The use of a suitable catalyst, such as a Brønsted or Lewis acid, can facilitate both the Michael addition and the subsequent cyclization and dehydration steps.[4]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to drive the cyclization to completion.
-
Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of one reactant might lead to the accumulation of certain intermediates.
-
Issue 4: Presence of the 1,2-Dihydropyridine Isomer
-
Question: My analysis shows the presence of a regioisomer, the 1,2-dihydropyridine. How can I improve the selectivity for the 1,4-isomer?
-
Answer: While the 1,4-dihydropyridine is the thermodynamically more stable product, the formation of the 1,2-dihydropyridine isomer can occur under certain conditions.[5] The regioselectivity can be influenced by:
-
Reaction Conditions: Factors such as the solvent, temperature, and catalyst can influence the reaction pathway and the ratio of the two isomers. Systematic optimization of these parameters is recommended.
-
Reactant Structure: The structure of the aldehyde and the β-dicarbonyl compound can also play a role in directing the cyclization.
-
Data Presentation: Impact of Reaction Conditions on Hantzsch Synthesis
The following table summarizes the general effects of different catalysts and solvents on the yield of the desired 1,4-dihydropyridine product in the Hantzsch synthesis. Note that the formation of the oxidized pyridine is a common side product in most variations of this reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1,4-DHP | Common Side Products | Reference |
| None | Ethanol | Reflux | 8 | 65 | Oxidized Pyridine | [4] |
| p-TSA | Ethanol | Reflux | 6 | 82 | Oxidized Pyridine | [4] |
| Tannic Acid | H₂O | 80 | 1 | 94 | Oxidized Pyridine | [4] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 | Oxidized Pyridine | [4] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp | 1-2.5 | Good to Excellent | Oxidized Pyridine | [6] |
| None | Glycerol | Not specified | Not specified | High purity and excellent yield | Oxidized Pyridine | [7] |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol describes a standard procedure for the synthesis of a common Hantzsch ester.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (15 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure product.
Protocol 2: Minimizing Pyridine Formation by Conducting the Reaction under an Inert Atmosphere
This protocol is a modification of the classical Hantzsch synthesis to reduce the formation of the oxidized pyridine side product.
Materials:
-
Substituted aldehyde (10 mmol)
-
β-ketoester (20 mmol)
-
Ammonium source (e.g., ammonium acetate, 10 mmol)
-
Degassed solvent (e.g., ethanol, 20 mL)
Procedure:
-
Set up a three-necked round-bottom flask with a reflux condenser, a nitrogen or argon inlet, and a stopper.
-
Add the aldehyde, β-ketoester, and ammonium source to the flask.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent to the reaction mixture via a cannula or a syringe.
-
Heat the reaction mixture to the desired temperature under a positive pressure of the inert gas.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction, ensuring minimal exposure to air during the workup.
Mandatory Visualizations
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 6. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent | European Journal of Chemistry [eurjchem.com]
Stability and degradation of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are:
-
Oxidation: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine derivative, this compound. This process, often referred to as aromatization, results in a complete loss of the pharmacological activity associated with the dihydropyridine structure.[1][2] This oxidation can be initiated by light, heat, or oxidizing agents.[1]
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This is a common degradation route for ester-containing compounds, particularly in aqueous solutions or in the presence of acidic or basic conditions.
Q2: How stable is this compound in solution versus in the solid state?
A2: Dihydropyridine derivatives are significantly less stable in solution compared to the solid state.[2][3] In solution, the compound is more susceptible to photodegradation and hydrolysis. For this reason, most pharmaceutical formulations of dihydropyridines are solid dosage forms.[2]
Q3: What are the recommended storage conditions for this compound?
-
Short-term storage (up to 1 month): -20°C, under an inert atmosphere (e.g., nitrogen or argon).
-
Long-term storage (up to 6 months): -80°C, under an inert atmosphere.
It is crucial to protect the compound from light at all times by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the potential consequences of degradation in my experiments?
A4: Degradation of the compound can lead to several issues in experimental settings:
-
Loss of Potency: The formation of the oxidized pyridine derivative or the hydrolyzed carboxylic acid will result in a decrease in the concentration of the active compound, leading to an underestimation of its efficacy or potency.[2]
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Interference in Assays: Degradation products may interfere with analytical measurements or introduce unintended biological effects in cellular or in vivo experiments.[2]
-
Inaccurate Results: The presence of unknown quantities of degradants will lead to unreliable and irreproducible experimental data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over a short period in solution. | Photodegradation due to exposure to light. | Prepare solutions fresh before each experiment. Protect all solutions from light by using amber vials or by covering glassware with aluminum foil. Work in a dimly lit environment when possible. |
| Inconsistent results between experimental replicates. | Degradation of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C under an inert atmosphere. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products (oxidized pyridine or hydrolyzed carboxylic acid). | Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. Ensure proper storage and handling of samples before analysis. |
| Low purity of the compound upon receipt or after storage. | Improper storage or shipping conditions. | Always verify the purity of a new batch of the compound by HPLC or LC-MS upon receipt. Store the compound under the recommended conditions immediately. |
| Precipitation of the compound in aqueous buffers. | Hydrolysis to the less soluble carboxylic acid. | Prepare solutions in appropriate organic solvents first (e.g., DMSO, ethanol) and then dilute into aqueous buffers. Be mindful of the final solvent concentration in your assay. |
Quantitative Data Summary
While specific quantitative degradation kinetics for this compound are not available in the literature, the following table provides a general overview of the stability of dihydropyridine derivatives under different conditions.
| Condition | Stability | Primary Degradation Pathway | Notes |
| Solid State (protected from light and moisture) | Generally stable | - | Storage at low temperatures (-20°C to -80°C) is recommended for long-term stability. |
| Aqueous Solution (exposed to light) | Highly unstable | Photodegradation (Oxidation) | Degradation can occur within minutes to hours.[2] |
| Organic Solution (e.g., Methanol, exposed to light) | Unstable | Photodegradation (Oxidation) | The rate of degradation can be solvent-dependent. |
| Aqueous Solution (protected from light) | Moderately stable | Hydrolysis | Stability is pH-dependent. Hydrolysis is accelerated at acidic or basic pH. |
| Elevated Temperature (in the presence of humidity) | Unstable | Oxidation and Hydrolysis | Thermal degradation is more pronounced in the presence of moisture.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector (e.g., C18 column, 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber or a UV lamp
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of the compound (in methanol) to a light source (e.g., UV lamp at 254 nm and 365 nm) for 24 hours.
-
Analysis: Analyze all samples by HPLC, comparing them to a control sample (stock solution stored at -20°C and protected from light). Monitor for the appearance of new peaks and the decrease in the parent compound peak area.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the amount of this compound and its primary degradation products over time.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound (scan for λmax).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
At specified time points during the stability study (from Protocol 1 or a real-time stability study), withdraw an aliquot of the sample.
-
Inject the sample into the HPLC system.
-
Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product.
Visualizations
Caption: Primary degradation pathways of the target compound.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Resolving Poor Solubility of Pyridinone Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of pyridinone carboxylates.
Frequently Asked Questions (FAQs)
Q1: My pyridinone carboxylate compound has very low aqueous solubility. What are the initial steps I should take to improve it?
A1: Poor aqueous solubility is a common challenge for many drug candidates, including pyridinone carboxylates.[1][2][3] The initial approach should involve a systematic evaluation of the compound's physicochemical properties. Key starting points include:
-
pH Adjustment: The solubility of pyridinone carboxylates is often highly pH-dependent due to the ionizable carboxylic acid group and the basic nature of the pyridinone ring.[4][5] Systematically altering the pH of the aqueous medium can significantly enhance solubility.
-
Salt Formation: Converting the acidic pyridinone carboxylate into a salt is a widely used and effective method to increase solubility and dissolution rates.[5][6][7]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of your compound by reducing the polarity of the aqueous environment.[5][8]
Q2: How does pH affect the solubility of pyridinone carboxylates, and how can I determine the optimal pH?
A2: Pyridinone carboxylates are amphoteric molecules, meaning they have both an acidic functional group (carboxylic acid) and a basic functional group (the pyridinone ring).
-
At low pH , the pyridinone nitrogen can become protonated, forming a cationic species which may increase solubility.
-
At high pH , the carboxylic acid group will deprotonate, forming an anionic carboxylate, which is generally more water-soluble than the neutral form.[5][9]
The pH of maximum solubility will depend on the pKa values of both the acidic and basic groups. To determine the optimal pH, a pH-solubility profile should be generated.
Q3: What are the best practices for forming a salt of my pyridinone carboxylate?
A3: Salt formation is a robust strategy to enhance solubility.[6][7] For a pyridinone carboxylate (a weak acid), you would typically form a salt with a base. Common counterions include sodium, potassium, and calcium.[7] The process generally involves reacting the free acid with a stoichiometric amount of a suitable base in an appropriate solvent system. It is crucial to screen various counterions and crystallization conditions to identify a stable, non-hygroscopic salt form with improved solubility.[6]
Q4: My compound is still poorly soluble even after pH adjustment and initial salt screening. What other techniques can I explore?
A4: If basic methods are insufficient, several advanced formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[10][11][12] Techniques include micronization and nanonization.[10][11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form.[10][13]
-
Use of Solubilizing Agents:
-
Surfactants: These agents can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[2][14]
-
-
Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice and improve solubility and dissolution properties.[5][15]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution when the pH is adjusted.
| Potential Cause | Troubleshooting Step |
| The compound has reached its solubility limit at that specific pH. | Determine the full pH-solubility profile to identify the pH of maximum solubility. |
| The compound is crashing out as the isoelectric point (pI) is approached. | Avoid pH ranges near the pI. Operate at pH values well above or below this point where the molecule is predominantly in its more soluble ionized form. |
| The buffer system is incompatible with the compound. | Screen different buffer species and concentrations to ensure compatibility. |
Issue 2: The formed salt of the pyridinone carboxylate is unstable or highly hygroscopic.
| Potential Cause | Troubleshooting Step |
| The chosen counterion is not optimal. | Conduct a comprehensive salt screening study with a variety of counterions (e.g., different alkali metals, amines). |
| The crystallization process is not optimized. | Vary the solvent system, temperature, and cooling rate during crystallization to obtain a more stable and less hygroscopic crystalline form. |
| The salt is converting back to the free acid form. | This can happen in the presence of moisture and CO2. Store the salt under dry conditions and consider the use of less hygroscopic counterions. |
Quantitative Data Summary
The following table summarizes the potential impact of different solubilization techniques on a hypothetical pyridinone carboxylate. The values are illustrative and the actual improvement will be compound-specific.
| Method | Solvent System | Solubility (µg/mL) | Fold Increase |
| Unmodified Compound | Water (pH 5.5) | 1.5 | - |
| pH Adjustment | Aqueous Buffer (pH 8.0) | 75 | 50 |
| Salt Formation (Sodium Salt) | Water | 1500 | 1000 |
| Co-solvency | 20% Ethanol in Water | 30 | 20 |
| Solid Dispersion | with PVP K30 (1:5 ratio) | 250 | 167 |
| Cyclodextrin Complexation | with 10% HP-β-CD | 120 | 80 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of the pyridinone carboxylate to a known volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the measured solubility (on a log scale) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Salt Formation Screening
-
Solvent Selection: Choose a solvent or solvent mixture in which the free acid has moderate solubility and the expected salt is likely to be less soluble (to facilitate crystallization). Common choices include alcohols, ketones, and their mixtures with water.
-
Base Selection: Prepare solutions of various bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, various amines) at a known concentration.
-
Reaction: Dissolve the pyridinone carboxylate in the chosen solvent. Add a stoichiometric amount of the base solution dropwise while stirring.
-
Crystallization: If a precipitate forms, it can be isolated by filtration. If no precipitate forms, crystallization can be induced by slow evaporation, cooling, or the addition of an anti-solvent.
-
Characterization: The resulting solid should be characterized to confirm salt formation and assess its properties (e.g., by PXRD, DSC, TGA, and solubility determination).
Visualizations
Caption: A workflow for addressing the poor solubility of pyridinone carboxylates.
Caption: Relationship between a pyridinone carboxylate and its more soluble forms.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. veranova.com [veranova.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. journal.appconnect.in [journal.appconnect.in]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
Technical Support Center: Optimizing N-Methylation of Pyridones
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the N-methylation of pyridone substrates.
Troubleshooting & Optimization Guide
This section addresses specific challenges encountered during the N-methylation of pyridones, offering systematic approaches to diagnose and resolve common issues.
Issue 1: Low or No Conversion of Starting Material
Q: My N-methylation reaction shows low or no consumption of the starting pyridone. What are the potential causes and how can I improve the conversion?
A: Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary reason is often incomplete deprotonation of the pyridone nitrogen.
Troubleshooting Steps:
-
Assess Base Strength: The pKa of the pyridone N-H is crucial. Many pyridones require a strong base for complete deprotonation. If you are using a weaker base like potassium carbonate (K₂CO₃) and seeing low conversion, consider switching to a stronger base.
-
Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base widely used for deprotonating alcohols and N-H bonds.[1][2] It is particularly effective for less acidic pyridones.
-
Cesium Carbonate (Cs₂CO₃): Known for the "cesium effect," Cs₂CO₃ is highly effective in N-alkylation reactions, often providing higher yields and selectivity compared to other carbonate bases.[3][4] Its high solubility in organic solvents contributes to its effectiveness.[3]
-
-
Verify Reagent Quality & Stoichiometry:
-
Ensure the pyridone starting material is pure and dry.
-
The base, especially hygroscopic ones like NaH, must be handled under anhydrous conditions.[1] Use a fresh bottle or dispense from an inert atmosphere glovebox.
-
Confirm the stoichiometry. A slight excess of the base (e.g., 1.1-1.5 equivalents) and methylating agent (1.1-1.2 equivalents) is standard practice.
-
-
Optimize Reaction Temperature: Many N-methylation reactions proceed well at room temperature, but some substrates may require heating to increase the reaction rate.
-
Check Solvent Choice: The solvent must be anhydrous and capable of dissolving the pyridone and the resulting pyridone salt.
Issue 2: Formation of O-Methylated Side Product
Q: My reaction produces a mixture of N-methylated and O-methylated (2-methoxypyridine) products. How can I improve the selectivity for N-methylation?
A: The pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[8] Several factors influence the N/O selectivity, and optimizing them can significantly favor the desired N-methyl product.
Key Factors Influencing N- vs. O-Alkylation Selectivity:
| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, THF) | Polar Protic (e.g., Ethanol, Methanol) | Polar aprotic solvents solvate the cation but leave the anion "bare" and reactive. The harder nitrogen atom attacks preferentially. Protic solvents solvate the anion via hydrogen bonding, favoring attack by the more accessible (softer) oxygen atom. |
| Base/Counter-ion | Cs⁺, K⁺ | Na⁺, Li⁺ | Larger, "softer" cations like Cesium (Cs⁺) associate less tightly with the oxygen, promoting N-alkylation (the Cesium Effect).[9][10] Smaller, "harder" cations like Lithium (Li⁺) coordinate strongly to the hard oxygen atom, potentially blocking it and favoring O-alkylation or leading to complex mixtures. |
| Methylating Agent | "Harder" agents (e.g., Dimethyl Sulfate) | "Softer" agents (e.g., Methyl Iodide) | According to Hard-Soft Acid-Base (HSAB) theory, the harder nitrogen nucleophile reacts preferentially with harder electrophiles. |
| Temperature | Lower Temperatures | Higher Temperatures | Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product, which is often the N-alkylated isomer. |
Optimization Strategy: To maximize N-methylation, the ideal starting point is to use Cesium Carbonate (Cs₂CO₃) as the base in an anhydrous polar aprotic solvent like DMF at room temperature.
Experimental Protocols & Data
Protocol 1: General Procedure for N-Methylation using Cs₂CO₃
This protocol is a robust starting point for many pyridone substrates, leveraging the high efficiency of cesium carbonate.[3][11]
Materials:
-
Pyridone substrate (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Methylating Agent (e.g., Methyl Iodide or Phenyl Trimethylammonium Iodide) (1.5 - 2.5 equiv)
-
Anhydrous DMF
-
Reaction vial with magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the pyridone (1.0 equiv) and cesium carbonate (2.0 equiv).
-
Seal the vial and purge with an inert gas (Argon or Nitrogen) for several minutes.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add the methylating agent (e.g., methyl iodide, 1.5 equiv) dropwise to the stirring suspension.
-
Stir the reaction at room temperature (20-25 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[12][13]
Protocol 2: N-Methylation using Sodium Hydride (NaH)
This protocol is suitable for less reactive or sterically hindered pyridones that require a stronger base.[1][5]
Materials:
-
Pyridone substrate (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Methyl Iodide (MeI) (1.1 equiv)
-
Anhydrous THF
-
Three-neck round-bottomed flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up an oven-dried, three-necked flask under an inert atmosphere.
-
Weigh the NaH dispersion and add it to the flask. Wash the mineral oil away with two small portions of anhydrous pentane or hexane, carefully decanting the solvent.
-
Add anhydrous THF to the flask to create a suspension of NaH.
-
Cool the flask to 0 °C using an ice bath.
-
Dissolve the pyridone substrate in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).
-
Cool the reaction back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water or methanol at 0 °C to destroy any excess NaH.
-
Perform a standard aqueous workup and extraction, followed by purification.
Comparative Data: Choice of Base for N-Methylation
The choice of base is one of the most critical parameters. The following table summarizes the relative performance of common bases.
| Base | Strength | Typical Solvent | Key Advantages | Common Issues |
| NaH | Very Strong | THF, DMF | High reactivity, drives reactions to completion.[1] | Highly moisture-sensitive, requires careful handling and anhydrous conditions.[1] |
| K₂CO₃ | Moderate | DMF, Acetone | Inexpensive, easy to handle. | May not be strong enough for all substrates, leading to low conversion.[9] |
| Cs₂CO₃ | Strong | DMF, MeCN | Excellent for promoting N-alkylation (Cesium Effect), high yields, good solubility.[3][4] | Higher cost compared to other carbonate bases. |
Visual Guides
// Nodes Pyridone [label="Pyridone\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Cs₂CO₃, NaH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Ambident\nPyrido-anion", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; MeX [label="Methylating\nAgent (Me-X)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_Product [label="Desired Product:\nN-Methyl Pyridone", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; O_Product [label="Side Product:\nO-Methyl Pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=filled];
// Invisible nodes for layout subgraph { rank = same; Anion; } subgraph { rank = same; N_Product; O_Product; }
// Edges Pyridone -> Anion [label="+ Base\n- H⁺", color="#5F6368"]; Base -> Anion [style=invis]; Anion -> N_Product [label=" Attack at N\n(Favored in polar aprotic solvent)", color="#34A853"]; Anion -> O_Product [label=" Attack at O\n(Can occur in protic solvent)", color="#EA4335"]; MeX -> N_Product [style=invis]; MeX -> O_Product [style=invis];
// Grouping for clarity {rank=min; Pyridone; Base;} {rank=max; N_Product; O_Product;} } .dot
// Nodes start [label="Low Yield or\nNo Reaction", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is the base strong enough?\n(e.g., K₂CO₃ vs NaH)", shape=question, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are conditions anhydrous?\nIs temperature optimal?", shape=question, fillcolor="#FBBC05", fontcolor="#202124"]; check_selectivity [label="Is O-methylation observed?", shape=question, fillcolor="#FBBC05", fontcolor="#202124"];
// Actions action_stronger_base [label="Action: Use a stronger base\n(e.g., Cs₂CO₃ or NaH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_optimize_cond [label="Action: Use dry solvents.\nScreen temperatures (RT -> 60°C).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_optimize_sel [label="Action: Change solvent to DMF.\nUse Cs₂CO₃ as base.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outcome end [label="Yield Improved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start -> check_base; check_base -> check_conditions [label="No"]; check_base -> action_stronger_base [label="Yes"]; action_stronger_base -> end;
check_conditions -> check_selectivity [label="No"]; check_conditions -> action_optimize_cond [label="Yes"]; action_optimize_cond -> end;
check_selectivity -> end [label="No"]; check_selectivity -> action_optimize_sel [label="Yes"]; action_optimize_sel -> end; } .dot
Frequently Asked Questions (FAQs)
Q1: What is the best all-around methylating agent to start with? For general purposes, Methyl Iodide (MeI) is a highly effective and commonly used methylating agent due to its high reactivity. However, it is volatile and a potent carcinogen, requiring careful handling in a fume hood. Dimethyl Sulfate (DMS) is another powerful option but is also toxic. For safer alternatives, consider Phenyl Trimethylammonium Iodide, which is a solid and easier to handle.[11]
Q2: How do I remove the mineral oil from a Sodium Hydride (NaH) dispersion? To use NaH as a clean powder, the mineral oil it is dispersed in must be removed. In a fume hood and under an inert atmosphere, weigh the required amount of the dispersion into your reaction flask. Add anhydrous pentane or hexane, gently swirl the suspension, and allow the grey NaH powder to settle. Carefully remove the supernatant containing the dissolved mineral oil with a syringe or cannula. Repeat this washing process two more times. Do not dispose of the washings directly; they should be quenched carefully with a small amount of isopropanol or ethanol in a separate flask before disposal.[1]
Q3: My product is a salt (N-methyl pyridinium). How should I modify the workup? If the product is a pyridinium salt, it will be highly polar and soluble in water. After the reaction, instead of a standard extraction, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by precipitation.[14] In some cases, ion-exchange chromatography may be necessary.
Q4: Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted synthesis can often significantly reduce reaction times for N-alkylation. Reactions that take several hours at room temperature can sometimes be completed in minutes in a microwave reactor. It is an excellent technique to consider for rapid optimization and library synthesis, but conditions must be carefully optimized to avoid decomposition.[15]
References
- 1. Sodium hydride - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected NMR peaks in dihydropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected NMR peaks during dihydropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows unexpected signals in the aromatic region (δ 7.0-8.5 ppm), and the characteristic N-H proton signal is weak or has disappeared. What is the likely cause?
A1: This is a classic indication of partial or complete oxidation of your 1,4-dihydropyridine to its corresponding pyridine derivative.[1][2] The N-H proton of the 1,4-dihydropyridine ring, which typically appears as a singlet between δ 5.5 and 9.2 ppm, is lost upon aromatization.[1] Concurrently, new signals will emerge in the aromatic region of the spectrum, corresponding to the protons on the newly formed pyridine ring.[1] The presence of the oxidized pyridine as an impurity is a frequent explanation for unexpected signals in NMR spectra.[1]
Q2: How can I confirm that my dihydropyridine sample has oxidized?
A2: Besides the changes in the ¹H NMR spectrum, you can look for the following evidence:
-
Mass Spectrometry: An [M-2]⁺ or [M-1]⁺ peak in the mass spectrum is a strong indicator of the oxidized pyridine derivative, corresponding to the loss of two hydrogen atoms during aromatization.[1]
-
¹³C NMR: The sp³ carbon at the C4 position of the dihydropyridine ring (typically δ 35-45 ppm) will be replaced by a signal for an sp² carbon in the aromatic region of the pyridine derivative.
-
Color Change: Dihydropyridines are often yellow solids, and a change in color can sometimes accompany oxidation.[3][4]
Q3: The methylene protons of the ester groups at C3 and C5 in my 1,4-dihydropyridine are showing a complex splitting pattern instead of a simple quartet. Why is this happening?
A3: This phenomenon is often due to diastereotopicity.[5][6] When the C4 carbon of the dihydropyridine ring is a chiral or pseudo-prochiral center, the two protons of the adjacent methylene groups become chemically non-equivalent.[5][6] This results in a more complex splitting pattern, often an ABX₃ spin system, instead of a simple quartet.[5]
Q4: I am observing very broad peaks in my ¹H NMR spectrum. What are the possible reasons?
A4: Broad NMR signals can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Poor Sample Solubility: If your compound is not fully dissolved, you may observe broad peaks.
-
High Sample Concentration: A sample that is too concentrated can also lead to peak broadening.[7]
-
Paramagnetic Impurities: The presence of paramagnetic species, although less common, can cause significant broadening of NMR signals.[1]
Q5: I see peaks in my NMR that don't correspond to my product or the oxidized pyridine. What else could they be?
A5: These unexpected peaks could be due to:
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, acetone, dichloromethane) can be retained in the final product.[7]
-
Unreacted Starting Materials: Incomplete Hantzsch condensation can leave residual aldehyde, β-ketoester, or ammonia source in your sample.[1]
-
Other Side Products: Although less common, alternative cyclization or side reactions can occur during the Hantzsch synthesis, especially with sterically hindered aldehydes or under non-optimized reaction conditions.[8]
Troubleshooting Guides
Guide 1: Investigating Suspected Oxidation
If you suspect your dihydropyridine sample has oxidized, follow this workflow:
Caption: Troubleshooting workflow for suspected oxidation of 1,4-dihydropyridines.
-
Acquire a standard ¹H NMR spectrum of your dihydropyridine sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for several minutes to ensure thorough mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The N-H proton signal should significantly decrease in intensity or disappear completely, confirming its identity as an exchangeable proton.[7]
Guide 2: Differentiating Impurities
The following table summarizes the typical ¹H NMR chemical shifts for a 1,4-dihydropyridine product, its oxidized pyridine byproduct, and common impurities.
| Proton Type | 1,4-Dihydropyridine (Product) | Pyridine (Oxidized Byproduct) | Common Solvents/Reagents |
| N-H | 5.5 - 9.2 ppm (singlet)[1] | Absent | - |
| C4-H | 4.5 - 5.5 ppm (singlet or triplet) | Absent | - |
| Aromatic-H | Dependent on substituent | 7.0 - 8.5 ppm[1] | Toluene: 2.3, 7.2 ppm; Benzene: 7.4 ppm |
| Ester -OCH₂- | 3.8 - 4.2 ppm (quartet or complex) | 3.9 - 4.3 ppm (quartet) | Ethyl Acetate: 1.2, 2.0, 4.1 ppm |
| Ester -CH₃ | 1.1 - 1.3 ppm (triplet) | 0.8 - 1.4 ppm (triplet) | Ethanol: 1.2, 3.7 ppm |
| C2, C6 -CH₃ | 2.0 - 2.5 ppm (singlet) | 2.5 - 3.0 ppm (singlet) | Acetone: 2.2 ppm |
| Water | - | - | 1.5 ppm (CDCl₃), 3.3 ppm (DMSO-d₆) |
Key Chemical Transformations and Pathways
Oxidation of 1,4-Dihydropyridine to Pyridine
The inherent instability of the 1,4-dihydropyridine ring makes it susceptible to oxidation, which can occur during the reaction, work-up, or purification if not performed under carefully controlled, oxygen-free conditions.[1]
Caption: Simplified pathway of 1,4-dihydropyridine oxidation.
Hantzsch Dihydropyridine Synthesis Workflow
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines. Understanding the potential for side reactions and incomplete conversion is key to troubleshooting.
Caption: General workflow of the Hantzsch dihydropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. scielo.br [scielo.br]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding impurities in the purification of dihydropyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and removing impurities during the synthesis and purification of dihydropyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of dihydropyridine derivatives?
A1: The most common impurities originate from the Hantzsch synthesis and subsequent degradation. These include:
-
Oxidized Pyridine Analogues: The primary impurity is often the corresponding pyridine derivative, formed by the oxidation of the dihydropyridine ring. This is particularly problematic as dihydropyridines are sensitive to light and air.[1]
-
Unreacted Starting Materials: Residual aldehydes and β-ketoesters from the initial reaction mixture can contaminate the final product.
-
Hantzsch Synthesis Byproducts: Side reactions during the Hantzsch synthesis can lead to impurities such as 1,2-dihydropyridine isomers or incompletely cyclized intermediates.[1]
-
Solvent-Related Impurities: Trace impurities from the solvents used in the reaction or purification, as well as residual solvents in the final product, can be a source of contamination.
Q2: How can I minimize the formation of the oxidized pyridine impurity during synthesis and workup?
A2: Minimizing oxidation is crucial for obtaining high-purity dihydropyridine derivatives. Key strategies include:
-
Inert Atmosphere: Whenever possible, conduct the reaction and subsequent workup steps under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Protection from Light: Dihydropyridines are notoriously light-sensitive.[1] Protect the reaction vessel and any subsequent solutions from light by wrapping them in aluminum foil or working in a darkened fume hood.
-
Control Reaction Temperature: Overheating during the synthesis can promote oxidation. Maintain the recommended reaction temperature and avoid prolonged heating.[2]
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to minimize degradation during storage.
Q3: What are the recommended analytical techniques for assessing the purity of dihydropyridine derivatives?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and powerful technique for quantifying the purity of dihydropyridines and separating them from impurities like the oxidized pyridine analogue.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying and characterizing impurities.[5][6][7][8] Deuterium exchange experiments can be used to confirm the presence of the N-H proton characteristic of the dihydropyridine ring.[5]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and impurities, aiding in their identification.
Q4: When should I choose recrystallization versus column chromatography for purification?
A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities:
-
Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from the desired compound. It is often effective at removing the common byproducts of the Hantzsch synthesis.[1]
-
Column Chromatography: This technique is more suitable for separating complex mixtures of impurities or when the impurities have similar solubility to the product. It is also the method of choice if the dihydropyridine derivative is an oil at room temperature.[1]
Troubleshooting Guides
Troubleshooting Recrystallization
| Issue | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing | The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound. | Re-heat the mixture to dissolve the oil, add more hot solvent, and allow it to cool slowly. Alternatively, try a different solvent or a mixed solvent system (e.g., ethanol/water).[1] |
| Low yield of recrystallized product | Too much solvent was used, the product is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution cools slowly. To recover more product, cool the filtrate in an ice bath. When washing the crystals, use a minimal amount of ice-cold solvent. |
| Colored impurities remain after recrystallization | Colored impurities are co-crystallizing with the product. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] |
| Product degrades during recrystallization | The dihydropyridine is oxidizing due to exposure to heat and light. | Protect the recrystallization flask from light by wrapping it in aluminum foil. Avoid prolonged heating.[1] |
Troubleshooting Hantzsch Synthesis
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield | Harsh reaction conditions, long reaction times leading to degradation, or impure reactants.[2] | Consider using a catalyst (e.g., p-toluenesulfonic acid) to accelerate the reaction.[2] Employing microwave or ultrasound irradiation can reduce reaction times and improve yields.[2] Ensure the purity of starting materials. |
| High levels of oxidized pyridine byproduct | The reaction is exposed to oxygen, or the temperature is too high. | Run the reaction under an inert atmosphere (nitrogen or argon).[2] Carefully control the reaction temperature and avoid excessive heating. |
| Formation of multiple side products | Competing reaction pathways, such as self-condensation of the β-ketoester.[9] | Carefully control the reaction temperature and the order of reagent addition.[9] |
Data Presentation
Table 1: Representative Purity of a Dihydropyridine Derivative Before and After Purification
| Compound/Impurity | Crude Product (% Area by HPLC) | After Recrystallization (Ethanol) (% Area by HPLC) | After Column Chromatography (Silica Gel) (% Area by HPLC) |
| Dihydropyridine Product | 85.5 | 99.2 | 99.8 |
| Oxidized Pyridine Impurity | 10.2 | 0.5 | < 0.1 (Not Detected) |
| Unreacted Aldehyde | 2.1 | 0.1 | < 0.1 (Not Detected) |
| Other Byproducts | 2.2 | 0.2 | 0.1 |
Note: These are representative values and actual results will vary depending on the specific dihydropyridine derivative and experimental conditions.
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | > 99% | Simple, cost-effective, good for removing small amounts of impurities. | May not be effective for complex mixtures, not suitable for oils, potential for product loss in the mother liquor. |
| Column Chromatography | > 99.5% | Highly effective for complex mixtures and oils, allows for separation of closely related compounds. | More time-consuming, requires larger volumes of solvent, more expensive. |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of a Dihydropyridine Derivative
This protocol describes a general procedure for the Hantzsch synthesis.[10][11][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: If a precipitate has formed, collect the crude product by vacuum filtration and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing dihydropyridine derivatives.[1]
-
Dissolution: Place the crude dihydropyridine product in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: HPLC Analysis of Purity
This protocol outlines a general HPLC method for purity analysis of dihydropyridine derivatives.[3][4][13][14]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all components.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the dihydropyridine and potential impurities absorb (e.g., 230-280 nm).
-
Sample Preparation: Dissolve a known amount of the dihydropyridine sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Analysis: Identify and quantify the dihydropyridine peak and any impurity peaks based on their retention times and peak areas.
Visualizations
Caption: Experimental workflow for the synthesis and purification of dihydropyridine derivatives.
Caption: Troubleshooting logic for addressing impurities in dihydropyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. ijrcs.org [ijrcs.org]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Efficacy of Substituted Pyridinones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with substituted pyridinones. Our aim is to facilitate the enhancement of their biological efficacy through practical guidance on synthesis, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of substituted pyridinones that influence their biological activity?
A1: Substituted pyridinones are considered "privileged scaffolds" in drug discovery.[1] Their biological activity is significantly influenced by several structural features:
-
Hydrogen Bonding: The pyridinone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2][3]
-
Bioisosterism: The pyridinone moiety can serve as a bioisostere for amides, phenyls, and other heterocyclic rings, which allows for the modulation of physicochemical properties while maintaining biological activity.[1]
-
Substituent Effects: The nature and position of substituents on the pyridinone ring can drastically alter a compound's lipophilicity, aqueous solubility, metabolic stability, and target-binding affinity.[2] For instance, introducing morpholine-substituted phenyl rings can improve binding affinity and solubility.[2]
Q2: My substituted pyridinone shows high potency in biochemical assays but poor activity in cell-based assays. What are the likely reasons?
A2: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Plasma Protein Binding: The compound may bind extensively to proteins in the cell culture media, reducing the free concentration available to interact with the target.
-
Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.
-
High Intracellular ATP Concentrations: For ATP-competitive inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to reduced potency compared to biochemical assays where ATP concentrations are often lower.[4]
Q3: What causes the tautomeric equilibrium in pyridinones, and why is it important?
A3: Pyridinones can exist in equilibrium between two tautomeric forms: the pyridone form and the hydroxypyridine form. The pyridone form is generally more stable in polar solvents and the solid state due to resonance stabilization and intermolecular hydrogen bonding.[5] This equilibrium is critical because the two tautomers possess different physicochemical properties, including polarity, stability, and reactivity, which can impact experimental reproducibility, purification, and characterization.[5]
Troubleshooting Guides
Guide 1: Synthesis & Purification
| Issue | Potential Causes | Troubleshooting Steps |
| Low Reaction Yield | Impure starting materials. | Verify the purity of reactants before starting the synthesis.[6] |
| Suboptimal reaction conditions (temperature, time). | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.[7][8] | |
| Inefficient catalyst or incorrect stoichiometry. | Ensure the catalyst is active and re-evaluate the stoichiometry of reactants.[9] | |
| Difficult Purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography. Adding a small amount of a base like triethylamine to the eluent can mitigate tailing on silica gel for basic pyridine compounds.[6] |
| Product is a complex mixture. | Review reaction parameters to minimize side product formation.[5] Consider alternative purification techniques like crystallization.[6] | |
| Emulsion formation during work-up. | Add brine, gently swirl, or pass the mixture through a pad of Celite to break emulsions.[9] |
Guide 2: Solubility & Stability
| Issue | Potential Causes | Troubleshooting Steps |
| Poor Aqueous Solubility | Planar, aromatic structure and moderate lipophilicity.[5] | Prepare a salt form of the compound.[5] Use co-solvents (e.g., DMSO) for stock solutions.[10] Perform solubility testing in a range of buffers to determine the optimal pH.[10][11] |
| Compound precipitates out of solution during experiments. | Visually inspect solutions for precipitation. Prepare fresh dilutions from a stock solution for each experiment.[10] Consider that the solution may be supersaturated if it precipitates upon cooling.[11] | |
| Compound Instability | Degradation due to pH, light, or temperature. | Store compounds in tightly sealed containers in a dry, cool, and well-ventilated area, protected from light.[7] For solutions in DMSO, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7] |
| Photolytic decomposition. | Protect the compound from prolonged exposure to UV light.[7] |
Guide 3: Biological Assays
| Issue | Potential Causes | Troubleshooting Steps |
| No or Low Inhibition in Kinase Assays | Poor compound solubility in assay buffer. | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer.[4] |
| High ATP concentration in the assay. | Perform the assay at an ATP concentration close to the Kₘ value for the specific kinase to increase sensitivity to competitive inhibitors.[1][4] | |
| Inactive kinase enzyme. | Include a known positive control inhibitor to confirm enzyme activity.[4] | |
| High Variability Between Replicates | Pipetting errors or inadequate mixing. | Ensure accurate and consistent pipetting, especially for small volumes. Ensure thorough but gentle mixing of reagents in the wells. |
| Edge effects in microplates due to evaporation. | Avoid using the outermost wells of the plate for experimental samples.[4] | |
| Inconsistent incubation times or temperature fluctuations. | Standardize incubation times and ensure consistent temperature control during the assay. |
Guide 4: NMR Spectroscopy
| Issue | Potential Causes | Troubleshooting Steps |
| Overlapping Signals in the Aromatic Region | Similar chemical environments of protons. | Run the NMR in a different deuterated solvent to alter chemical shifts.[12] Use a higher field NMR spectrometer for better signal dispersion.[12] |
| Employ 2D NMR techniques like COSY and HSQC to resolve overlapped signals.[3][12] | ||
| Broad Peaks | Presence of exchangeable protons (-OH, -NH). | Add a drop of D₂O to the NMR tube; this will cause the exchangeable proton signals to disappear or diminish.[13] |
| Unassigned Peaks | Presence of impurities or unexpected product. | Check the integration of peaks to see if they are consistent with the expected structure.[13] Re-evaluate the reaction outcome. |
Data Presentation: Biological Efficacy of Substituted Pyridinones
The following table summarizes the inhibitory activity of representative substituted pyridinone derivatives against various biological targets.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Reference |
| 44a | Met Kinase | GTL-16 Gastric Carcinoma Cell Line | 0.06 | [9] |
| 44b | Met Kinase | GTL-16 Gastric Carcinoma Cell Line | 0.07 | [9] |
| Pyridinone-quinazoline derivatives | Protein Tyrosine Kinases | In vitro | 9 - 15 | [9] |
| Ilicicolin H | Mitochondrial cytochrome bc1 reductase | In vitro | 0.002 - 0.003 | [2] |
| Pyridine 52 | Neuregulin/ErbB4 Pathway | Cell-based | 0.30 | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Four-Component Synthesis of 3,4-Dihydro-2(1H)-pyridones
This protocol is based on the efficient synthesis of 3,4-dihydropyridone derivatives under ultrasonic irradiation at room temperature.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Meldrum's acid (1 mmol)
-
Alkyl acetoacetate (e.g., ethyl acetoacetate) (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Glacial acetic acid (5 mL)
-
Ethanol (for recrystallization)
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde, Meldrum's acid, alkyl acetoacetate, and ammonium acetate in glacial acetic acid.[7]
-
Place the vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.[7]
-
Irradiate the mixture with ultrasound at room temperature for 10-15 minutes.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
Upon completion, a solid product will typically precipitate from the solution.[7]
-
Collect the solid product by vacuum filtration and wash it with cold water.[7]
-
Purify the crude product by recrystallization from ethanol to obtain the desired 3,4-dihydro-2(1H)-pyridone.[7]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase.[15]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the inhibitor solutions in kinase buffer to a 4X final concentration.
-
Prepare a 2X kinase/substrate solution and a 4X ATP solution in kinase buffer.
-
In a 384-well plate, add 5 µL of the 4X inhibitor solution or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[15]
-
Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[15]
-
Measure the luminescence using a plate reader.[15]
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[15]
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of substituted pyridinones.
Caption: A representative kinase signaling pathway (MAPK/ERK) and the inhibitory action of a substituted pyridinone.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azooptics.com [azooptics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. acdlabs.com [acdlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Dihydropyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of dihydropyridine compounds. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Hantzsch synthesis of dihydropyridines?
Scaling up the Hantzsch reaction, a common method for dihydropyridine synthesis, from a laboratory to a larger scale introduces several critical challenges. These include managing the exothermic nature of the reaction to prevent runaway reactions, ensuring efficient mixing of what is often a heterogeneous reaction mixture, controlling the formation of impurities, and developing effective and scalable product isolation and purification procedures.[1] The multi-component nature of this reaction can also present safety hazards at a larger scale.[1]
Q2: What is the recommended solvent for a large-scale Hantzsch synthesis?
The choice of solvent is crucial for reaction efficiency, cost-effectiveness, and environmental impact. While traditional protocols often utilize ethanol or acetic acid, greener alternatives are increasingly preferred for large-scale synthesis.[1] Water is an excellent choice as it is inexpensive, non-toxic, and can result in high yields, often with straightforward product isolation via filtration.[1][2] In some instances, solvent-free conditions or the use of recyclable ionic liquids have also been demonstrated to be effective.[1]
Q3: What is the optimal temperature range for a scaled-up Hantzsch reaction?
The optimal temperature is dependent on the specific reactants and solvent system employed. For aqueous-based systems, a temperature range of 70–75 °C has been shown to be effective, balancing the reaction rate with the minimization of reagent decomposition, such as that of ammonium carbonate.[1] It is critical to monitor the internal reactor temperature, as the reaction can be exothermic.[1][3]
Q4: How does the order of reagent addition impact the outcome of the synthesis?
The order of reagent addition can be critical, particularly for the synthesis of unsymmetrical 1,4-dihydropyridines. A carefully planned addition strategy can significantly enhance the yield of the desired unsymmetrical product by controlling the formation of symmetrical byproducts.
Q5: Are catalysts necessary for large-scale Hantzsch reactions?
While the classical Hantzsch reaction can proceed without a catalyst, the use of a catalyst can significantly accelerate the reaction rate and improve yields, especially at a larger scale. A variety of catalysts, including Lewis acids (e.g., Ytterbium triflate) and Brønsted acids (e.g., p-toluenesulfonic acid), have been shown to be effective. For greener and more scalable processes, solid acid catalysts like Amberlyst-15 or nanoparticles such as γ-Al2O3 can be employed, offering the advantage of easy separation and potential for recycling.
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incorrect Reagent Stoichiometry or Quality | Double-check all reagent calculations to ensure the correct molar ratios (typically 1:2:1 for aldehyde:β-ketoester:ammonia source). Use high-purity starting materials; freshly distilled aldehydes are recommended if they have been stored for an extended period. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For aqueous reactions, 70-75°C is often optimal.[1] Use a temperature probe to monitor the internal reactor temperature and ensure uniform heating. |
| Inefficient Mixing | In a large reactor, inefficient stirring can lead to poor mixing of reactants, especially in heterogeneous systems. Ensure the reactor is equipped with an appropriate overhead stirrer and consider the use of baffles to improve mixing efficiency. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or adding a catalyst. |
High Impurity Profile
| Possible Cause | Troubleshooting Steps |
| Oxidation of Dihydropyridine Product | The dihydropyridine ring is susceptible to oxidation, forming the corresponding pyridine as a major impurity.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. Avoid excessively high temperatures and prolonged reaction times. |
| Formation of Side Products | Side reactions can arise from self-condensation of the β-ketoester or Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[3] Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side products. |
| Residual Starting Materials | If the reaction is incomplete, residual starting materials will contaminate the product. Ensure the reaction goes to completion by monitoring with TLC or HPLC. |
| Contamination from Previous Batches | Ensure thorough cleaning of the reactor and all associated equipment between batches to prevent cross-contamination. |
Product Isolation and Purification Issues
| Problem | Solution |
| Difficulty in Product Precipitation/Filtration | If the product does not precipitate upon cooling, removal of the solvent under reduced pressure may be necessary.[3] For slow filtration, consider using a larger filter funnel or a filter press for very large quantities. Washing the crude product with a suitable solvent, like cold water or ethanol, can help remove soluble impurities. |
| Ineffective Purification by Recrystallization | Recrystallization is a highly effective method for purifying dihydropyridines, with ethanol being a commonly used solvent.[1][4] If the product "oils out" or the yield is low, a solvent screen with small amounts of the crude product can help identify the optimal recrystallization solvent or solvent system. Using a minimal amount of hot solvent and allowing for slow cooling will maximize yield.[4] |
| Colored Impurities | If the product remains colored after recrystallization, activated charcoal can be used. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] |
| Product Degradation During Purification | Some dihydropyridines can be sensitive to heat. If degradation is observed during recrystallization, consider using a lower boiling point solvent or performing the purification at a lower temperature. |
Quantitative Data
Table 1: Effect of Reaction Parameters on the Yield of a Model Hantzsch Dihydropyridine Synthesis
| Parameter | Condition | Yield (%) | Reference |
| Solvent | Ethanol | Good to Excellent | [2] |
| Water | Good to Excellent | [2] | |
| Toluene | Lower | [2] | |
| Dichloromethane | Lower | [2] | |
| Solvent-Free | Moderate | [2] | |
| Temperature | 25 °C | Low | [2] |
| 50 °C | Moderate | [2] | |
| 70-75 °C (in water) | Excellent | [1][2] | |
| 100 °C | High | [2] | |
| Ammonium Salt | (NH4)2CO3 | 92 | [2] |
| NH4HCO3 | 85 | [2] | |
| NH4OAc | 81 | [2] | |
| NH4Cl | 65 | [2] | |
| (NH4)2SO4 | 62 | [2] |
Experimental Protocols
Protocol 1: Large-Scale Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (1.06 kg, 10 mol)
-
Ethyl acetoacetate (2.60 kg, 20 mol)
-
Ammonium carbonate (0.96 kg, 10 mol)
-
Deionized water (20 L)
-
Jacketed glass reactor (50 L) with overhead stirrer, condenser, and temperature probe
Procedure:
-
Reactor Setup: Assemble the 50 L jacketed glass reactor. Ensure all joints are properly sealed.[1]
-
Charging Reagents: To the reactor, add deionized water (20 L). Begin stirring at a moderate speed (e.g., 150-200 rpm). Add benzaldehyde (1.06 kg, 10 mol), ethyl acetoacetate (2.60 kg, 20 mol), and ammonium carbonate (0.96 kg, 10 mol) to the reactor.[1]
-
Reaction: Heat the reaction mixture to 70-75 °C using a circulating water bath connected to the reactor jacket. Maintain this temperature and continue stirring for 2-3 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small samples and analyzing them by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete (as indicated by TLC), turn off the heating and allow the mixture to cool to room temperature while stirring. Further cool the mixture to 10-15 °C using a cooling circulator to maximize product precipitation.[1]
-
Filtration and Washing: Isolate the precipitated solid product by vacuum filtration using a large Buchner funnel. Wash the filter cake with cold deionized water (2 x 2 L) to remove any remaining water-soluble impurities.[1]
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.[1]
Protocol 2: General Recrystallization of a Hantzsch 1,4-Dihydropyridine from Ethanol
Materials:
-
Crude 1,4-dihydropyridine product
-
95% Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Boiling chips
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude 1,4-dihydropyridine product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[4]
-
Hot Filtration (if charcoal was used): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For final drying, the crystals can be placed in a desiccator under vacuum.
Visualizations
Caption: General workflow for the scale-up synthesis of dihydropyridine compounds.
Caption: Troubleshooting decision tree for dihydropyridine synthesis issues.
References
Technical Support Center: Purification of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
Troubleshooting Guides
Q1: My crude product is a dark, oily residue. How should I proceed with purification?
A: An oily or dark-colored crude product often indicates the presence of significant impurities, possibly from side reactions or decomposition. A multi-step purification strategy is recommended.
Recommended Workflow:
-
Initial Assessment: First, attempt to dissolve a small sample of the crude oil in various solvents to test solubility. This will help in selecting an appropriate method.
-
Column Chromatography: For oily residues, column chromatography is often the most effective initial purification step to separate the desired compound from baseline impurities and colored components. Pyridone derivatives can be polar, so careful selection of the stationary and mobile phases is crucial.
-
Recrystallization: After chromatography, the resulting solid can be further purified by recrystallization to achieve high purity.
Caption: Workflow for purifying an oily crude product.
Q2: I'm having trouble with recrystallization; my compound is "oiling out" instead of forming crystals. What can I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly again.
-
Lower the Cooling Temperature: Ensure the solution is cooled slowly. Rapid cooling can promote oil formation. Let the solution cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
Q3: My compound is streaking on the silica gel column during chromatography, leading to poor separation. How can I prevent this?
**
Validation & Comparative
The Stereochemical Divide: A Comparative Guide to the Biological Activity of Dihydropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Dihydropyridines (DHPs) represent a cornerstone class of L-type calcium channel blockers, widely prescribed for cardiovascular conditions such as hypertension and angina.[1][2][3] While chemically similar, many DHP drugs are chiral molecules, existing as stereoisomers (enantiomers) that can exhibit profoundly different pharmacological and pharmacokinetic properties.[4][5] Often administered as racemic mixtures (an equal blend of both enantiomers), a growing body of evidence underscores the importance of isolating the therapeutically active isomer to enhance efficacy and minimize adverse effects.
This guide provides an objective comparison of the biological activities of different dihydropyridine isomers, supported by experimental data and detailed methodologies, to inform research and drug development efforts.
Comparative Analysis of Biological Activity
The primary therapeutic action of dihydropyridines is the blockade of L-type calcium channels, which leads to vasodilation and a reduction in blood pressure.[1][3] However, this activity is often stereoselective, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer).
Amlodipine: Amlodipine is a classic example of stereoselective activity. The S-amlodipine enantiomer is the pharmacologically active form, possessing approximately 1000 times greater affinity for the L-type calcium channel receptor than the R-enantiomer.[4][6][7] Consequently, S-amlodipine is responsible for the drug's antihypertensive and antianginal effects.[7] In contrast, the R-enantiomer has very weak calcium channel blocking activity.[8] Interestingly, some studies suggest the R-isomer is not inert but may contribute to other biological effects, such as the release of nitric oxide, which could have implications for endothelial function.[8] Clinically, the use of pure S-amlodipine allows for a therapeutic effect at half the dose of the racemic mixture, with a significantly lower incidence of adverse effects like peripheral edema.[4][7]
Pranidipine and Isradipine: Similar stereoselectivity is observed in other DHPs. For pranidipine, the S-isomer is about 50 times more potent as a calcium channel blocker than the R-isomer.[9] In the case of isradipine, the (+)-enantiomer is the more potent inhibitor of calcium currents.[10] These findings reinforce the principle that the pharmacological activity of chiral DHPs is predominantly driven by a single isomer.
Quantitative Comparison of Dihydropyridine Isomer Activity
The following table summarizes quantitative data on the differential activity of various DHP isomers.
| Compound | Isomer | Assay/Parameter | Value | Relative Potency | Reference |
| Amlodipine | S-Amlodipine | Receptor Affinity | ~1000x greater than R-isomer | Eutomer | [4][6][7] |
| R-Amlodipine | Receptor Affinity | Weak | Distomer | [4][6][7] | |
| S-Amlodipine | Nitric Oxide Release | No effect | - | [8] | |
| R-Amlodipine | Nitric Oxide Release | Concentration-dependent increase | - | [8] | |
| Pranidipine | S-Isomer | pA2 (Rat Aorta) | 10.03 | ~50x more potent than R-isomer | [9] |
| R-Isomer | pA2 (Rat Aorta) | 8.36 | Distomer | [9] | |
| Isradipine | (+)-Isradipine | IC50 (L-type Ca2+ channel) | More potent | Eutomer | [10] |
| (-)-Isradipine | IC50 (L-type Ca2+ channel) | Less potent | Distomer | [10] | |
| Felodipine | Racemic | IC50 (Calcium Channel Antagonism) | 1.45 x 10⁻⁹ M | - | [11] |
| Nimodipine | Racemic | IC50 (Calcium Channel Antagonism) | 1.49 x 10⁻⁸ M | - | [11] |
Key Experimental Protocols
The characterization of DHP isomer activity relies on a suite of in vitro and in vivo assays. Detailed below are methodologies for key experiments.
Protocol 1: Cell-Based Calcium Influx Assay for DHPR Activity
This protocol measures the ability of DHP isomers to inhibit depolarization-induced calcium influx in a cellular model.
1. Cell Preparation:
- Culture a suitable cell line, such as HEK293 cells stably expressing the L-type calcium channel (CaV1.2), to 80-90% confluency.[12]
- Harvest cells and seed them into 384-well black, clear-bottom assay plates at a density of 20,000-50,000 cells per well.[12]
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 10 µM Fluo-4 AM) with 0.04% Pluronic F-127 and 2.5 mM probenecid in Hanks' Balanced Salt Solution (HBSS).[13]
- Aspirate the culture medium from the cells and add the dye loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.[13]
- Wash the cells twice with HBSS containing probenecid. Add 100 µL of HBSS with probenecid to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.[13]
3. Compound Addition:
- Prepare serial dilutions of the test DHP isomers, a known inhibitor (e.g., Nifedipine), and a vehicle control (e.g., DMSO) in HBSS.[13]
- Add the compound solutions to the wells and pre-incubate for 15-30 minutes at room temperature.[13]
4. Depolarization and Signal Detection:
- Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation) to add a depolarizing stimulus (e.g., a high-concentration KCl solution) to the wells.[13]
- Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) before and after the addition of the stimulus.[13]
- Record kinetic data for 60-180 seconds to capture the peak calcium response.[13]
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
- Normalize the data to controls and calculate the percent inhibition for each compound concentration.
- Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
Protocol 2: Radioligand Binding Assay
This assay determines the binding affinity of DHP isomers to the L-type calcium channel receptor.
1. Membrane Preparation:
- Prepare membrane homogenates from a tissue source rich in L-type calcium channels, such as rat brain or cardiac muscle.
2. Binding Reaction:
- In each tube, combine the membrane preparation, a radiolabeled DHP antagonist (e.g., (+)-[3H]PN 200-110), and varying concentrations of the unlabeled test isomer.[14]
- For non-specific binding determination, a parallel set of tubes should contain a high concentration of an unlabeled standard like nifedipine.
- Incubate the mixture to allow binding to reach equilibrium.
3. Separation and Counting:
- Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percent specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand).[14]
- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in DHP research.
Caption: Dihydropyridine mechanism of action on L-type calcium channels.
Caption: Experimental workflow for a cell-based calcium influx assay.
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]
- 8. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential properties of the optical-isomers of pranidipine, a 1,4-dihydropyridine calcium channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Methyl Pyridones: Established Methods vs. a Novel Gold Nanoparticle-Catalyzed Approach
For Researchers, Scientists, and Drug Development Professionals
N-methyl pyridones are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their synthesis is a critical step in the development of new therapeutics. This guide provides an objective comparison between a long-established method for the synthesis of N-methyl-2-pyridones and a novel, gold nanoparticle-catalyzed approach for the preparation of N-methyl-4-pyridones. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation.
General Synthetic Workflow
The synthesis of N-methyl pyridones, regardless of the specific isomer or method, generally involves the formation of the pyridone ring and the subsequent or concurrent N-methylation. The following diagram illustrates a conceptual workflow.
Caption: General workflow for N-methyl pyridone synthesis.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the established and novel synthesis methods.
| Parameter | Established Method: Oxidation of N-Methylpyridinium Salt | Novel Method: Au Nanoparticle-Catalyzed Cyclization |
| Product | 1-Methyl-2-pyridone | N-Methyl-4-pyridones |
| Yield | 65-70%[1] | 69-79% |
| Starting Materials | Pyridine, Dimethyl sulfate | Skipped diynones, Aqueous methylamine |
| Catalyst/Reagent | Potassium ferricyanide, Sodium hydroxide | Gold nanoparticles on TiO2 |
| Reaction Temperature | 0-10°C (oxidation step)[1] | Not specified in snippets |
| Reaction Time | ~7 hours (oxidation and workup)[1] | Not specified in snippets |
| Solvent | Water, Isoamyl alcohol (for extraction)[1] | Dioxane/Water |
| Key Advantages | Well-established, detailed protocol available. | High yields, potential for substrate diversity. |
| Key Disadvantages | Use of stoichiometric, toxic reagents (dimethyl sulfate, ferricyanide). | Requires synthesis of specialized starting materials (skipped diynones) and a heterogeneous catalyst. |
Experimental Protocols
Established Method: Synthesis of 1-Methyl-2-pyridone
This method, adapted from Organic Syntheses, involves the N-methylation of pyridine followed by oxidation.[1]
Step 1: Formation of 1-Methylpyridinium Methyl Sulfate
-
In a 5-liter round-bottomed flask equipped with a separatory funnel and a reflux condenser, place 145 g (1.83 moles) of dry pyridine.
-
Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.
-
After the addition is complete, heat the flask in a boiling water bath for two hours to complete the reaction.
-
Dissolve the resulting crude pyridinium salt in 400 cc of water.
Step 2: Oxidation to 1-Methyl-2-pyridone
-
Fit the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.
-
Prepare separate solutions of 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water and 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.
-
Add the two solutions dropwise and simultaneously from two separatory funnels to the stirred pyridinium salt solution, maintaining the reaction temperature below 10°C.
-
Regulate the addition so that the sodium hydroxide solution is completely added when half of the potassium ferricyanide solution has been introduced (approximately 1 hour).
-
Add the remaining potassium ferricyanide solution over another hour.
-
Allow the reaction mixture to stand for five hours, during which it will come to room temperature.
Step 3: Isolation and Purification
-
Salt out the 1-methyl-2-pyridone by adding 400–500 g of anhydrous sodium carbonate to the well-stirred solution.
-
Separate the resulting oily layer.
-
Filter the aqueous layer and extract it three times with isoamyl alcohol.
-
Combine the isoamyl alcohol extracts with the initially separated oily layer.
-
Distill the combined organic layers under reduced pressure to remove the solvent.
-
Distill the residue under diminished pressure to yield 130–140 g (65–70%) of 1-methyl-2-pyridone.
Novel Method: Gold Nanoparticle-Catalyzed Synthesis of N-Methyl-4-pyridones
This method utilizes supported gold nanoparticles to catalyze the cyclization of skipped diynones in the presence of aqueous methylamine.
General Procedure:
-
A mixture of the skipped diynone, supported gold nanoparticles on TiO2, and aqueous methylamine in a dioxane/water solvent system is prepared.
-
The reaction proceeds via a hydroamination/Au-catalyzed 6-endo cyclization pathway to exclusively form the N-methyl-4-pyridone.
-
Yields for this method are reported to be in the range of 69–79%.
Note: A detailed, step-by-step protocol with specific reagent quantities, reaction times, and temperatures for a variety of substrates is typically found in the supporting information of the primary research article.
Biological Significance: A Potential Signaling Pathway
N-methyl pyridone derivatives have been shown to possess biological activity. For instance, N-methyl-2-pyridone-5-carboxamide has demonstrated anti-fibrotic and anti-inflammatory effects by inhibiting the Akt signaling pathway.[2] The following diagram illustrates this proposed mechanism.
Caption: Inhibition of the Akt signaling pathway.
Conclusion
The established synthesis of 1-methyl-2-pyridone provides a reliable and well-documented procedure, though it relies on stoichiometric and hazardous reagents. The novel gold nanoparticle-catalyzed method offers a promising alternative for the synthesis of N-methyl-4-pyridones with high yields. The choice of method will ultimately depend on the desired isomer, available starting materials and equipment, and the scale of the synthesis. Further research into green and more efficient catalytic systems will continue to advance the synthesis of this important class of compounds.
References
A Spectroscopic Comparative Guide to Dihydropyridine Derivatives
Dihydropyridines (DHPs) are a class of organic compounds that are structurally related to pyridine and are of significant interest in medicinal chemistry.[1][2][3] They are particularly well-known as L-type calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension.[3][4][5] The therapeutic efficacy and biological activity of dihydropyridine derivatives are intrinsically linked to their molecular structure. Spectroscopic techniques are indispensable tools for the elucidation and confirmation of these structures, providing detailed information on their electronic, vibrational, and atomic arrangements.
This guide provides a comparative overview of the spectroscopic properties of various dihydropyridine derivatives, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The information is intended for researchers, scientists, and drug development professionals working with these compounds.
General Structure of 1,4-Dihydropyridines
The core structure of 1,4-dihydropyridine consists of a six-membered heterocyclic ring containing a nitrogen atom, with two double bonds. The substituents at various positions, particularly at the N1, C2, C3, C4, C5, and C6 positions, give rise to a vast array of derivatives with diverse pharmacological activities.
References
- 1. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijrcs.org [ijrcs.org]
- 4. Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Cytotoxicity comparison of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with other compounds
A comprehensive review of the cytotoxic effects of various pyridone-based compounds against multiple cancer cell lines reveals a landscape of varied potency. While direct cytotoxic data for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is not publicly available in the reviewed literature, analysis of structurally related pyridone and dihydropyridine derivatives provides valuable insights into their potential as anticancer agents. This guide summarizes key experimental findings, offering a comparative look at their in vitro efficacy.
The evaluation of pyridone derivatives has demonstrated a range of cytotoxic activities, with some compounds exhibiting potent growth inhibition against various human cancer cell lines. These studies underscore the potential of the pyridone scaffold in the development of novel therapeutic agents.
Comparative Cytotoxicity of Pyridone Derivatives
The cytotoxic effects of several pyridone and dihydropyridine derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data, summarized in the table below, showcases the diverse activity of these compounds across different cancer cell types.
| Compound/Derivative Series | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1,2-Dihydropyridine-3-carbonitriles (Series Ia-c, IIa-d) | HT-29 (Colon Carcinoma) | > 130 | - | - |
| 2-Oxo(imino)-3-pyridinecarbonitriles (Compounds 8, 16, 19) | MCF7 (Breast Adenocarcinoma) | 19.15, 17.34, 14.70 | Doxorubicin | 3.94 |
| 1,4-Dihydropyridines (Compound 7a) | MOLT-4 (Acute Lymphoblastic Leukemia) | 17.4 ± 2.0 | Cisplatin | Not specified |
| 1,4-Dihydropyridines (Compound 7a) | LS180 (Colon Adenocarcinoma) | 29.7 ± 4.7 | Cisplatin | Not specified |
| 1,4-Dihydropyridines (Compound 7d) | MCF-7 (Breast Adenocarcinoma) | 28.5 ± 3.5 | Cisplatin | Not specified |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung Carcinoma) | 6.3 ± 2.5 | Doxorubicin | Not specified |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 (Hepatocellular Carcinoma) | 11 ± 3.2 | Doxorubicin | Not specified |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 | Doxorubicin | Not specified |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung Carcinoma) | 3.5 ± 0.6 | Doxorubicin | Not specified |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | SW620 (Colon Adenocarcinoma) | 10.8 ± 0.9 | Doxorubicin | Not specified |
| 6-Ferrocenylpyrimidin-4(3H)-one (2-methyl derivative) | MCF-7 (Breast Adenocarcinoma) | 17 ± 1 | - | - |
| Benzimidazole Derivative (se-182) | HepG2 (Hepatocellular Carcinoma) | 15.58 | Cisplatin | 37.32 |
| Benzimidazole Derivative (se-182) | A549 (Lung Carcinoma) | 15.80 | Cisplatin | Not specified |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound 7c) | MCF-7 (Breast Adenocarcinoma) | 1.73 ± 0.27 µg/mL | Doxorubicin | Not specified |
Experimental Protocols
The evaluation of cytotoxicity for the compared compounds predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.[1] The compounds are typically first dissolved in a solvent like DMSO and then diluted in the culture medium.[1] A control group with the solvent alone is also included.
-
Incubation: The cells are then incubated with the compounds for a specified period, commonly 72 hours.[1]
-
MTT Addition: After the incubation period, the medium is removed, and an MTT solution (e.g., 0.5 mg/mL) is added to each well.[1] The plates are then incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: During this incubation, viable cells with active metabolism convert the yellow MTT into purple formazan crystals. These crystals are then solubilized by adding a solvent, such as DMSO.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Caption: General workflow of the MTT cytotoxicity assay.
Potential Mechanisms of Action
While the precise mechanisms of action for many of these compounds are still under investigation, some studies suggest potential signaling pathways that may be involved in their cytotoxic effects. For instance, some dihydropyridine derivatives are thought to exert their effects through pathways independent of calcium channel blockade, potentially involving the inhibition of enzymes like topoisomerase I.[2] Other pyridone-containing compounds have been investigated as inhibitors of phosphodiesterase 3A (PDE3A), although the correlation between PDE3A inhibition and cytotoxicity is not always direct.[3]
Caption: Plausible signaling pathways for pyridone-induced cytotoxicity.
References
- 1. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to Alternatives for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in Preclinical Research
For researchers and drug development professionals investigating inflammatory and related signaling pathways, Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and its corresponding carboxylic acid, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (also known as Nudifloric acid), have been identified as noteworthy inhibitors of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a critical regulator of gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress, and plays a pivotal role in inflammation and cancer. Consequently, the inhibition of AP-1 is a key therapeutic strategy. This guide provides a comparative analysis of this compound and its alternatives, focusing on their performance as AP-1 inhibitors and their broader anti-inflammatory effects.
Overview of this compound
Prominent Alternatives and Their Performance
Several other small molecules have been investigated for their ability to inhibit AP-1 and exert anti-inflammatory effects. This section details the performance of two notable alternatives, T-5224 and SR 11302, along with a broader class of dihydropyridine derivatives.
T-5224: A Potent and Selective AP-1 Inhibitor
T-5224 is a well-characterized, selective inhibitor of AP-1 that has been investigated in preclinical and clinical studies for inflammatory diseases such as rheumatoid arthritis.[1] It has demonstrated potent inhibition of AP-1 activity.
SR 11302: A Retinoid with AP-1 Inhibitory Activity
SR 11302 is a synthetic retinoid that has been shown to be a potent inhibitor of AP-1 transcription factor activity.[2] Unlike other retinoids, its mechanism of action is independent of retinoic acid receptors (RARs) or retinoid X receptors (RXRs).
Other Dihydropyridine Derivatives with Anti-inflammatory Potential
The dihydropyridine scaffold is present in numerous compounds with diverse biological activities, including anti-inflammatory effects.[3][4] While not always acting through direct AP-1 inhibition, these compounds often target pathways that modulate inflammation. Their performance is typically evaluated through assays measuring the inhibition of inflammatory mediators or enzymes.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for the discussed compounds. A direct comparison of IC50 values is challenging due to variations in experimental assays and conditions.
| Compound/Derivative Class | Target/Assay | IC50 Value | Reference |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | AP-1 Inhibition | Significant inhibition at 200-400 μM | [5] |
| T-5224 | AP-1 Mediated Transcriptional Activation | ~5 μM | [1] |
| SR 11302 | AP-1 Transcription Factor Activity | Potent Inhibitor (Specific IC50 not consistently reported) | [2] |
| Dihydropyridine Derivatives (General) | Reactive Nitrogen Species Scavenging | 17.1 - 25.2 μM | [4] |
| Isonicotinic Acid Derivative (Compound 5) | Reactive Oxygen Species Inhibition | 1.42 ± 0.1 µg/mL | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in evaluating these compounds, the following diagrams illustrate the AP-1 signaling pathway and a typical experimental workflow for assessing AP-1 inhibition.
Caption: AP-1 signaling pathway and points of inhibition.
References
- 1. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR 11302 | AP-1 Inhibitors: R&D Systems [rndsystems.com]
- 3. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for Substituted Pyridinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of substituted pyridinones against various therapeutic targets. The data presented is collated from multiple studies to offer an objective overview of their performance in anti-inflammatory, anticancer, and antiviral applications. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the cross-validation of these findings and to support further research and development efforts.
Executive Summary
Substituted pyridinones are a versatile class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities. This guide consolidates experimental data on their efficacy, presenting a comparative analysis with established drugs in preclinical models. Key findings indicate that certain substituted pyridinones exhibit potent anti-inflammatory effects by inhibiting key mediators like COX-1/COX-2 and p38 MAP kinase. In oncology, various derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7, operating through mechanisms like apoptosis induction and kinase inhibition. Furthermore, novel pyridinone derivatives have emerged as promising antiviral agents, with some showing efficacy against influenza virus strains. This guide aims to serve as a valuable resource for researchers looking to build upon these findings.
Data Presentation: Comparative Efficacy of Substituted Pyridinones
The following tables summarize the quantitative data on the biological activity of various substituted pyridinones and their comparators.
Anti-inflammatory Activity
Table 1: Comparison of Anti-inflammatory Activity of Substituted Pyridinones and Indomethacin
| Compound | Assay | Organism | Dose/Concentration | % Inhibition | IC50 | Reference |
| N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione (7c) | Croton oil-induced ear edema | Mouse | 1.25 mg/ear | 81.8% | - | [1] |
| Indomethacin | Croton oil-induced ear edema | Mouse | 10 mg/kg | 65% | - | [2] |
| Indomethacin | Carrageenan-induced paw edema | Rat | 5 mg/kg | Significant inhibition | - | [1] |
| N-substituted pyridinone (12r) | Acute inflammation model | - | - | Significant efficacy | - | [3] |
| N-substituted pyridinone (19) | Chronic inflammation model | - | - | Significant efficacy | - | [3] |
| Pyridine derivatives (46a-50) | - | - | - | - | - | [4] |
| Pyridine 3-carboxylic acid derivatives | Human RBC hemolysis assay | - | - | - | 14.06 ± 0.15 to 85.56 ± 0.25 µM | [5] |
| Ketorolac (Reference) | Human RBC hemolysis assay | - | - | - | 11.79 ± 0.17 µM | [5] |
Anticancer Activity
Table 2: Comparison of Anticancer Activity of Substituted Pyridinones and Standard Chemotherapeutics against MCF-7 Breast Cancer Cells
| Compound | Assay | IC50 | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | MTT Assay | 6.3 ± 0.4 µM | [6] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | MTT Assay | 16 ± 1.7 µM | [6] |
| Pyridine-urea derivative (8e) | MTT Assay (48h) | 0.22 µM | [7] |
| Pyridine-urea derivative (8n) | MTT Assay (48h) | 1.88 µM | [7] |
| Cyanopyridine derivative (4d) | MTT Assay | 8.50 ± 0.42 μM | [8] |
| Cyanopyridine derivative (4c) | MTT Assay | > 20.19 ± 0.96 μM | [8] |
| Pyridin-2-yl estra-1,3,5(10) derivative (16) | MTT Assay (72h) | 4.63 µM | [9] |
| Doxorubicin (Reference) | MTT Assay (48h) | 1.93 µM | [7] |
| 5-Fluorouracil (5-FU) (Reference) | MTT Assay | 9.42 ± 0.46 μM | [8] |
Antiviral Activity
Table 3: Comparison of Antiviral Activity of Substituted Pyridinones and Baloxavir
| Compound | Virus Strain | Assay | EC50 / IC50 | Reference |
| Polycyclic Pyridone Derivative (10a) | Influenza A Virus | CPE Assay | Picomolar concentration | [10] |
| Pyrimidine derivative (2d) | Influenza (PA-PB1 interaction) | ELISA | IC50 = 90.1 µM | [11] |
| Pyrimidine derivative (2d) | Influenza | Plaque Reduction Assay | EC50 = 2.8 µM | [11] |
| Pyridine derivative (1e) | Influenza (PA-PB1 interaction) | ELISA | IC50 = 52.6 µM | [11] |
| Benzothiazolyl-pyridine hybrid (8h) | SARS-CoV-2 | - | IC50 = 3.669 μM | [12] |
| Baloxavir marboxil (Reference) | Influenza A viruses | Polymerase acidic (PA) endonuclease assay | IC50 = 1.4 to 3.1 nM | [13] |
| Baloxavir marboxil (Reference) | Influenza B viruses | Polymerase acidic (PA) endonuclease assay | IC50 = 4.5 to 8.9 nM | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and cross-validation.
Carrageenan-Induced Paw Edema in Rats
This protocol is used to assess the in vivo anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a reference standard group (e.g., Indomethacin 5 mg/kg), and test groups receiving different doses of the substituted pyridinone.
-
Procedure:
-
Thirty minutes after intraperitoneal or oral administration of the vehicle, reference, or test compound, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]
-
The paw volume is measured immediately after the carrageenan injection and then at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[1]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Croton Oil-Induced Ear Edema in Mice
This is another common in vivo model for evaluating anti-inflammatory potential.
-
Animals: Mice are used for this assay.
-
Groups: Similar to the paw edema model, animals are grouped into control, reference (e.g., Indomethacin 10 mg/kg), and test groups.
-
Procedure:
-
A solution of croton oil (e.g., 5% v/v in acetone) is topically applied to the inner and outer surfaces of the right ear.[14]
-
The test compound is typically administered topically or systemically before or after the croton oil application.
-
After a set period (e.g., 6 hours), the animals are euthanized, and a circular section of the ear is punched out and weighed.[14]
-
-
Data Analysis: The difference in weight between the treated (right) and untreated (left) ear punches is used to quantify the edema. The percentage inhibition is calculated by comparing the test groups to the control group.
MTT Assay for Cell Viability
This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the substituted pyridinone or a reference drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.[15]
-
Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Staining: The treated cells are harvested, washed, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for about 15 minutes.[3]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The data is analyzed to differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase, a specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or fluorescence-based assays.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted pyridinones and a general experimental workflow for their evaluation.
Caption: General workflow for drug discovery and development.
Caption: p38 MAPK signaling pathway and its inhibition.
Caption: Caspase-mediated apoptosis pathways.
Caption: JNK signaling pathway in apoptosis.
References
- 1. oncology-central.com [oncology-central.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. slideteam.net [slideteam.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Sorafenib (base) - Focus Biomolecules [mayflowerbio.com]
- 7. Drug Discovery Workflow - What is it? [vipergen.com]
- 8. MAP kinase p38 beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. process.st [process.st]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of Novel Dihydropyridine Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel dihydropyridine (DHP) compounds against established alternatives. Supported by experimental data, this document details the methodologies for key assays and visualizes critical signaling pathways to inform further research and development.
The 1,4-dihydropyridine (DHP) class of L-type calcium channel blockers remains a cornerstone in the management of cardiovascular diseases, particularly hypertension.[1] However, the evolution of this class has led to newer generations of DHPs with improved pharmacokinetic profiles and additional pharmacological actions, such as the blockade of other calcium channel subtypes.[2][3][4] This guide benchmarks the efficacy of these novel compounds against first-generation drugs like nifedipine and widely used agents such as amlodipine.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for novel and existing 1,4-dihydropyridines, focusing on their primary antihypertensive effects and their emerging potential in cancer therapy.
Table 1: Antihypertensive and Calcium Channel Blocking Activity
| Compound/Analog | Target/Assay | IC50 / EC50 / Effect | Reference Drug | IC50 / EC50 of Reference | Source(s) |
| Novel DHP (Mebudipine) | Systolic Blood Pressure Reduction (Hypertensive Rats) | More potent than Nifedipine | Nifedipine | - | [3] |
| Novel DHP (Dibudipine) | Systolic Blood Pressure Reduction (Hypertensive Rats) | Significant reduction | Nifedipine | - | [3] |
| Novel DHP Analogs (Cyclohexyl methyl, Phenyl butyl) | Mean Blood Pressure Reduction (Phenylephrine-induced hypertensive rats) | Similar reduction to Nifedipine at 100 µg/kg and 300 µg/kg | Nifedipine | - | [5][6] |
| Novel DHP (Compound 5a) | L-type Ca2+ channels (A7r5 cells) | IC50: 0.18 ± 0.02 µg/mL | Amlodipine | IC50: 0.45 ± 0.52 µg/mL | [1][7] |
| Novel DHP (Compound 5e) | L-type Ca2+ channels (A7r5 cells) | IC50: 0.25 ± 0.63 µg/mL | Amlodipine | IC50: 0.45 ± 0.52 µg/mL | [1][7] |
| Novel DHP (Compound 7e) | Calcium Channel Inhibition (Isolated rat aortic ring) | EC50: 0.2 nM | - | - | |
| Amlodipine | Ca2+-induced contractions (depolarized rat aorta) | IC50: 1.9 nM | - | - | [8] |
| Nisoldipine | Norepinephrine-induced contractions (SHR vessels) | IC50: 2.2 ± 0.3 X 10(-9) M | - | - | [9] |
| PN 200-110 (Isradipine) | K+-induced contractions (SHR vessels) | IC50: 2.8 ± 1.3 X 10(-8) M | - | - | [9] |
| Cilnidipine | Blood Pressure Reduction | Comparable to Amlodipine | Amlodipine | Comparable to Cilnidipine | [1][4] |
Table 2: Anticancer (Cytotoxic) Activity
| Compound/Analog | Cell Line | IC50 | Reference Drug | IC50 of Reference | Source(s) |
| Novel DHP (Compound 7a) | MOLT-4 (Leukemia) | 17.4 ± 2.0 µM | Cisplatin | - | [10] |
| Novel DHP (Compound 7a) | LS180 (Colon Adenocarcinoma) | 29.7 ± 4.7 µM | Cisplatin | - | [10] |
| Novel DHP (Compound 7d) | MCF-7 (Breast Cancer) | 28.5 ± 3.5 µM | Cisplatin | - | [10] |
| Symmetric 1,4-DHP (Compound 18) | HeLa (Cervical Cancer) | 3.6 µM | - | - | [11] |
| Symmetric 1,4-DHP (Compound 18) | MCF-7 (Breast Cancer) | 5.2 µM | - | - | [11] |
| Symmetric 1,4-DHP (Compound 19) | HeLa (Cervical Cancer) | 2.3 µM | - | - | [11] |
| Symmetric 1,4-DHP (Compound 19) | MCF-7 (Breast Cancer) | 5.7 µM | - | - | [11] |
| Nitroimidazole-DHP derivatives | Raji (Burkitt's lymphoma) | Moderate cytotoxicity | - | - | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of dihydropyridines and a typical workflow for benchmarking new compounds.
Caption: Dihydropyridine action on vascular smooth muscle.
Caption: Experimental workflow for benchmarking novel dihydropyridines.
Detailed Experimental Protocols
Radioligand Binding Assay for L-type Calcium Channel Affinity
This assay determines the binding affinity of a test compound to the L-type calcium channel by measuring its ability to displace a radiolabeled DHP ligand.
-
Materials:
-
Rat brain membrane preparations
-
Radioligand (e.g., [³H]nitrendipine)
-
Test dihydropyridine compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing 10% sucrose and stored at -80°C.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]
-
Whole-Cell Patch Clamp for L-type Calcium Channel Inhibition
This electrophysiological technique directly measures the inhibitory effect of a compound on the ionic currents flowing through L-type calcium channels.
-
Materials:
-
Isolated vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
-
Procedure:
-
Cell Preparation: Isolate single cells and place them in a recording chamber on the microscope stage.
-
Pipette Preparation: Pull glass pipettes to a fine tip (resistance of 3-7 MΩ) and fill with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents and record the baseline currents.
-
Compound Application: Perfuse the cell with the test compound at various concentrations and record the resulting currents.
-
Data Analysis: Measure the peak current amplitude at each concentration and plot the percentage of current inhibition as a function of compound concentration to determine the IC50 value.[6][9][15]
-
Ex Vivo Aortic Ring Vasodilation Assay
This assay assesses the functional vasodilatory effect of a compound on isolated arterial rings.
-
Materials:
-
Thoracic aorta from rats or mice
-
Organ bath system with force transducers
-
Krebs-Henseleit physiological salt solution
-
Vasoconstrictor agent (e.g., phenylephrine or high-concentration KCl)
-
Test dihydropyridine compounds
-
-
Procedure:
-
Tissue Preparation: Dissect the thoracic aorta and cut it into 1-2 mm wide rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Pre-contraction: Induce a sustained contraction in the aortic rings using a vasoconstrictor.
-
Compound Administration: Add the test compound to the bath in a cumulative, concentration-dependent manner.
-
Data Acquisition: Record the relaxation of the aortic ring isometrically using a force transducer.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal pre-contraction. Plot dose-response curves to determine the EC50 value (the concentration that produces 50% of the maximal relaxation).[15][16]
-
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[17]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, LS180, MOLT-4)
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test dihydropyridine compound and incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. [PDF] New generations of dihydropyridines for treatment of hypertension | Semantic Scholar [semanticscholar.org]
- 18. A calcium signaling cascade essential for myosin thick filament assembly in Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation by Ca2+/calmodulin of an exogenous myosin light chain kinase in mouse arteries - PMC [pmc.ncbi.nlm.nih.gov]
Dihydropyridine Carboxylates as Enzyme Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Dihydropyridine carboxylates, a class of organic compounds, have demonstrated significant potential as modulators of various enzymatic processes, extending beyond their well-established role as calcium channel blockers. This guide provides a comparative analysis of their inhibitory efficacy against several key enzymes, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development.
Comparative Inhibitory Potency
The inhibitory activities of various dihydropyridine carboxylate derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and the mineralocorticoid receptor (MR) are summarized below. This data, presented in terms of IC50 and Ki values, allows for a direct comparison of the potency of these compounds across different biological targets.
| Target Enzyme/Receptor | Dihydropyridine Derivative | IC50 / Ki (µM) | Reference Compound | Reference IC50 / Ki (µM) |
| Acetylcholinesterase (AChE) | Compound 11 | 0.21 ± 0.003 | Eserine | 0.85 ± 0.0001 |
| Compound 7 | 17.16 ± 0.02 | Eserine | 0.85 ± 0.0001 | |
| Butyrylcholinesterase (BChE) | Compound 7 | 17.16 ± 0.02 | Eserine | 0.04 ± 0.0001 |
| A range of derivatives | 17.16 - 231.6 | Eserine | 0.04 ± 0.0001 | |
| α-Glucosidase | A range of derivatives | 2.31 ± 0.09 - 9.9 ± 0.1 | Acarbose | 2.07 ± 0.1 |
| Mineralocorticoid Receptor (MR) | Compound 11 | Ki = 152 nM | Eplerenone | - |
| Compound 16 | Ki = 262 nM | Eplerenone | - | |
| Compound 19 | Ki = 152 nM | Eplerenone | - | |
| Compound 20 | Ki = 858 nM | Eplerenone | - |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below to facilitate the replication and validation of these findings.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test dihydropyridine carboxylate compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds, typically in DMSO.
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
Test dihydropyridine carboxylate compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations and 50 µL of α-glucosidase solution in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
Mineralocorticoid Receptor (MR) Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the mineralocorticoid receptor.
Materials:
-
Source of mineralocorticoid receptors (e.g., cell lysate or purified receptor)
-
[³H]-Aldosterone (radiolabeled ligand)
-
Unlabeled aldosterone (for determining non-specific binding)
-
Test dihydropyridine carboxylate compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In microcentrifuge tubes, combine the MR preparation, a fixed concentration of [³H]-aldosterone, and varying concentrations of the test compound or unlabeled aldosterone.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters. The receptor-bound radioligand is retained on the filter.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of [³H]-aldosterone against the logarithm of the test compound concentration.
-
The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Inhibition of the Mineralocorticoid Receptor signaling pathway by dihydropyridine carboxylates.
A Comparative Guide to Verifying the Purity of Synthesized Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly alter the compound's biological activity, toxicity, and stability, leading to unreliable experimental data and potential safety concerns.[1][2] This guide provides a comprehensive comparison of standard analytical techniques for verifying the purity of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a pyridone derivative with potential applications in medicinal chemistry.[3][4] We present detailed experimental protocols, comparative data, and a logical workflow to ensure robust and reliable purity assessment.
Key Analytical Techniques for Purity Determination
A multi-faceted approach employing several complementary analytical techniques is the most reliable strategy for purity verification.[5][6] The primary methods for a compound like this compound include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the industry standard for determining the purity of a sample by separating the main compound from any impurities.[7][8] The purity is typically calculated as the area percentage of the main peak relative to the total area of all observed peaks. For pyridone derivatives, which can be polar, reversed-phase HPLC is a common and effective method.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the molecular structure of the compound.[6][11] ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon framework. The absence of signals corresponding to potential impurities (e.g., starting materials, residual solvents) is a strong indicator of high purity.[12]
-
Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight and elemental composition (with High-Resolution Mass Spectrometry, HRMS).[6] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying unknown impurities.[5]
-
Elemental Analysis (CHN Analysis) : This method determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should closely match the theoretical values calculated from the molecular formula, providing a fundamental check of purity.[13]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of pyridone derivatives and may require optimization.[8][10]
-
Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).
-
Column : Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection Wavelength : 265 nm (based on the chromophore).
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve a small amount of the synthesized compound (approx. 1 mg/mL) in the mobile phase (e.g., a 50:50 mixture of Solvent A and B) and filter through a 0.45 µm syringe filter before injection.[7]
NMR Spectroscopy Protocol
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
-
Mass Spectrometry (LC-MS) Protocol
-
Instrumentation : A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Electrospray Ionization - ESI).
-
Chromatography : Use the HPLC conditions described above. The use of formic acid in the mobile phase makes it compatible with MS detection.[9]
-
Mass Spectrometry Parameters :
-
Ionization Mode : Positive Electrospray Ionization (ESI+). The nitrogen atom in the pyridone ring is readily protonated.
-
Scan Range : m/z 100 - 500.
-
Expected Ion : The primary ion observed should be the protonated molecule [M+H]⁺.
-
Data Presentation and Comparison
The following table summarizes the expected analytical data for pure this compound and compares it with potential impurities.
Table 1: Comparative Analytical Data
| Parameter | Expected Result for Pure Compound | Alternative A: Starting Material (Unreacted) | Alternative B: Hydrolyzed Byproduct (Carboxylic Acid) |
| Molecular Formula | C₈H₉NO₃ | Varies based on synthesis route | C₇H₇NO₃ |
| Molecular Weight | 167.16 g/mol | Varies | 153.13 g/mol |
| HPLC Purity | >98% (single major peak) | Separate peak, different retention time | Separate peak, likely more polar (earlier retention time) |
| MS (ESI+) m/z | Expected: 168.17 [M+H]⁺ | Varies | Expected: 154.14 [M+H]⁺ |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.4 (s, 1H), ~7.9 (d, 1H), ~6.5 (d, 1H), ~3.8 (s, 3H, -OCH₃), ~3.5 (s, 3H, N-CH₃) ppm. | Signals corresponding to starting materials will be absent. | Absence of the ester methyl singlet (~3.8 ppm); presence of a broad carboxylic acid proton (>12 ppm).[14] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 (Ester C=O), ~160 (Ring C=O), ~145, ~140, ~120, ~108 (Ring C), ~52 (-OCH₃), ~37 (N-CH₃) ppm. | Signals corresponding to starting materials will be absent. | Absence of the ester methyl carbon (~52 ppm). |
| Elemental Analysis | C: 57.48%, H: 5.43%, N: 8.38% | Will not match theoretical values. | C: 54.90%, H: 4.61%, N: 9.15% |
Visualizations: Workflows and Pathways
Experimental Workflow
The logical process for verifying compound purity involves a sequence of chromatographic and spectroscopic analyses.
Hypothetical Signaling Pathway
The parent carboxylic acid of the target compound has been identified as an inhibitor of the AP-1 transcription factor, which downregulates COX-2 expression.[15] This diagram illustrates this potential mechanism of action.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. rsc.org [rsc.org]
- 14. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid(3719-45-7) 1H NMR spectrum [chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, a chemical compound that requires careful management due to its potential hazards. As a derivative of pyridine, it should be treated as hazardous waste, known to be potentially flammable, toxic, and an irritant.[1] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).[1] In the event of a spill, the area should be evacuated, and for any large spills, the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[1] For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1][2]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
Experimental Protocols: Disposal Workflow
The proper disposal of this compound waste must be in compliance with all local, state, and federal regulations.[1] The following workflow outlines the necessary steps for its safe disposal.
Step-by-Step Disposal Protocol
A meticulous approach to the disposal of this compound is essential. The following steps provide a clear and actionable plan for laboratory professionals.
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials like pipette tips and absorbent pads, must be classified as hazardous waste.[1]
-
This waste stream should not be mixed with other incompatible waste. It is crucial to store it separately from strong oxidizing agents and acids.[1]
2. Waste Collection and Containment:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]
-
The container must be in good condition, with no cracks or leaks, and compatible with the chemical.[4]
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and an indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be cool and dry, away from sources of ignition.[2]
5. Final Disposal:
-
Never pour this chemical down the drain or dispose of it in regular trash.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[2]
First Aid Measures
In the case of accidental exposure, immediate action is critical:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[2]
-
Eye Contact: Rinse eyes with water for at least 15 minutes and seek medical attention.[2]
-
Inhalation: Move to fresh air immediately and consult a healthcare professional.[2]
References
Personal protective equipment for handling Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Essential Safety and Handling Guide for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound. The following procedures are based on established best practices for handling novel heterocyclic compounds and pyridine derivatives to ensure the safety of laboratory personnel and the integrity of research.
Hazard Summary
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The minimum required PPE includes a laboratory coat, safety glasses, and chemical-resistant gloves.[2] For more potent compounds or when there is a risk of splashing, additional protection is necessary.[2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles[1] | Nitrile or butyl rubber gloves[1] | Laboratory coat[1] | Required if not handled in a certified chemical fume hood[1] |
| Conducting Reactions | Safety goggles or a face shield worn over safety glasses[3][4] | Nitrile or butyl rubber gloves[1] | Laboratory coat[1] | Required if not handled in a certified chemical fume hood |
| Handling Spills | Safety goggles and face shield[1] | Chemical-resistant gloves (Nitrile or butyl rubber)[1] | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Safety goggles[1] | Nitrile or butyl rubber gloves[1] | Laboratory coat[1] | Not generally required if containers are sealed and handled properly[1] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Pre-Experiment Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[2]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.[5]
-
Gather Materials: Assemble all necessary equipment and reagents.
-
Don PPE: Put on the appropriate PPE as outlined in Table 1.[1]
Handling and Use
-
Work in a Fume Hood: All manipulations of the compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contamination: Do not wear gloves outside the immediate work area to prevent the spread of contamination.[3]
-
Safe Pipetting: Use a mechanical pipetting device; never pipette by mouth.[6]
-
Minimize Aerosols: Perform all procedures carefully to minimize the creation of splashes or aerosols.[6]
Storage
-
Proper Labeling: Ensure all containers are clearly labeled with the chemical name and any known hazards.[2]
-
Secure Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container tightly closed.[1]
Spill Management
-
Immediate Action: In case of a spill, evacuate the area if necessary and alert your supervisor.
-
Containment: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Collection: Collect all contaminated consumables (e.g., gloves, pipette tips) and chemical waste in a designated, properly labeled hazardous waste container.
-
Container Management: Keep the waste container sealed when not in use.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
